Methyl oleate
Description
Oleic acid methyl ester is a clear to amber liquid. Insoluble in water. (NTP, 1992)
Structure
2D Structure
Properties
IUPAC Name |
methyl (Z)-octadec-9-enoate | |
|---|---|---|
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InChI |
InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h10-11H,3-9,12-18H2,1-2H3/b11-10- | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDYPVFESGNLHU-KHPPLWFESA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC | |
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Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC | |
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Molecular Formula |
C19H36O2 | |
| Record name | OLEIC ACID METHYL ESTER | |
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DSSTOX Substance ID |
DTXSID5025811 | |
| Record name | Methyl (9Z)-octadec-9-enoate | |
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Molecular Weight |
296.5 g/mol | |
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Physical Description |
Oleic acid methyl ester is a clear to amber liquid. Insoluble in water. (NTP, 1992), Liquid, Clear colorless to amber liquid; [Hawley] Colorless or pale yellow liquid; [MSDSonline] | |
| Record name | OLEIC ACID METHYL ESTER | |
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| Record name | 9-Octadecenoic acid (9Z)-, methyl ester | |
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Boiling Point |
425.3 °F at 20 mmHg (NTP, 1992), 218.5 °C @ 20 mm Hg, Boiling point - 217 °C at 16 torr (decomposes) | |
| Record name | OLEIC ACID METHYL ESTER | |
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| Record name | METHYL OLEATE | |
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Solubility |
Insoluble (NTP, 1992), Insol in water; miscible with ethyl alcohol, ether; sol in chloroform | |
| Record name | OLEIC ACID METHYL ESTER | |
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Density |
0.8739 (NTP, 1992) - Less dense than water; will float, 0.8739 @ 20 °C | |
| Record name | OLEIC ACID METHYL ESTER | |
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Vapor Pressure |
0.00000629 [mmHg], 6.29X10-6 at 25 °C | |
| Record name | Methyl oleate | |
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Color/Form |
Colorless to amber clear liquid | |
CAS No. |
112-62-9, 61788-34-9 | |
| Record name | OLEIC ACID METHYL ESTER | |
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| Record name | 9-Octadecenoic acid (9Z)-, methyl ester, sulfurized, copper-treated | |
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Melting Point |
-3.8 °F (NTP, 1992), -19.9 °C | |
| Record name | OLEIC ACID METHYL ESTER | |
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Foundational & Exploratory
An In-depth Technical Guide to the Solubility of Methyl Oleate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of methyl oleate, a fatty acid methyl ester of significant interest in various scientific and industrial applications, including its use as a solvent and in the formulation of drug delivery systems. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust experimental framework for determining its solubility in common organic solvents.
Qualitative Solubility Overview
This compound, a long-chain fatty acid ester, is a nonpolar compound. Based on the principle of "like dissolves like," it is readily miscible with most organic solvents. General literature and chemical safety data sheets consistently report this compound as being soluble in a range of common organic solvents.
Key Solubility Characteristics:
-
Soluble/Miscible in: Alcohols (ethanol, methanol), ethers, and chloroform.[1]
While qualitative descriptors are useful, precise quantitative data is often necessary for formulation development, chemical process design, and research applications. The following sections provide a detailed protocol for determining the exact solubility of this compound in various organic solvents.
Quantitative Solubility Data
Precise, temperature-dependent solubility data for this compound in common organic solvents is not extensively tabulated in readily available scientific literature. Researchers requiring exact solubility values for their specific applications are encouraged to determine these experimentally. The following table is provided as a template for organizing experimentally determined solubility data.
| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Observations |
| Ethanol | |||
| Methanol | |||
| Acetone | |||
| Hexane | |||
| Toluene |
Experimental Protocol for Determining the Solubility of this compound
The following protocol details the isothermal equilibrium method followed by gravimetric analysis, a reliable technique for determining the solubility of a liquid solute in a solvent.
Principle
A supersaturated solution of this compound in the chosen solvent is prepared and allowed to reach equilibrium at a constant temperature. Once equilibrium is established, the concentration of this compound in the saturated liquid phase is determined by gravimetric analysis.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade): ethanol, methanol, acetone, hexane, toluene
-
Temperature-controlled water bath or incubator
-
Glass vials or flasks with airtight seals
-
Analytical balance (accurate to ±0.0001 g)
-
Pipettes and syringes
-
Drying oven
-
Desiccator
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Procedure
-
Preparation of Supersaturated Solution:
-
To a series of glass vials, add a known volume of the selected organic solvent.
-
Add an excess amount of this compound to each vial to ensure that a separate, undissolved phase of this compound is present.
-
Securely seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled water bath or incubator set to the desired temperature.
-
Agitate the mixtures for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may vary depending on the solvent and temperature and should be determined by preliminary experiments (i.e., measuring solubility at different time points until a constant value is achieved).
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature until the two phases (the saturated solvent phase and the excess this compound phase) have clearly separated.
-
-
Sampling and Gravimetric Analysis:
-
Carefully withdraw a known volume or weight of the clear, upper solvent phase (the saturated solution) using a pipette or syringe. Be cautious not to disturb the lower this compound phase.
-
Transfer the sampled saturated solution to a pre-weighed, clean, and dry container.
-
Weigh the container with the sample to determine the total mass of the saturated solution.
-
Place the container in a drying oven at a temperature sufficient to evaporate the solvent completely without degrading the this compound. The oven temperature should be above the boiling point of the solvent but well below the decomposition temperature of this compound. A gentle stream of inert gas (e.g., nitrogen) can facilitate solvent removal.
-
Once all the solvent has evaporated, transfer the container to a desiccator to cool to room temperature.
-
Weigh the container with the remaining this compound residue.
-
Repeat the drying and weighing steps until a constant mass is obtained.
-
-
Calculation of Solubility:
-
Calculate the mass of the solvent by subtracting the mass of the this compound residue from the total mass of the saturated solution sample.
-
The solubility can then be expressed in grams of this compound per 100 grams of solvent using the following formula:
Solubility ( g/100 g solvent) = (Mass of this compound Residue / Mass of Solvent) x 100
-
-
Data Recording:
-
Record the solubility value for the specific solvent and temperature in the data table.
-
It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.
-
References
The Double Bond of Methyl Oleate: A Gateway to Chemical Functionality
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The single cis-double bond at the Δ9 position of methyl oleate, a primary constituent of many renewable feedstocks, represents a critical nexus for chemical transformations. Its inherent reactivity allows for a diverse array of chemical modifications, providing pathways to a vast spectrum of valuable oleochemicals. This technical guide delves into the core reactions targeting this double bond, presenting quantitative data, detailed experimental protocols, and visual representations of reaction mechanisms and workflows to empower researchers in harnessing its synthetic potential.
Key Reactions Targeting the Double Bond
The reactivity of the double bond in this compound is primarily exploited through several key classes of chemical reactions: epoxidation, hydrogenation, ozonolysis, and metathesis. Each of these transformations opens up unique avenues for creating novel molecules with tailored properties.
Epoxidation
Epoxidation involves the conversion of the double bond into an oxirane ring, a versatile intermediate for the synthesis of polyols, lubricants, and plasticizers. This reaction is typically achieved using peroxy acids or hydroperoxides in the presence of a catalyst.
Hydrogenation
Hydrogenation saturates the double bond, converting this compound into methyl stearate. This process is fundamental in the food and oleochemical industries for modifying the physical properties of fats and oils, such as their melting point and oxidative stability. Partial hydrogenation can also lead to the formation of trans isomers.
Ozonolysis
Ozonolysis cleaves the double bond, yielding aldehydes and carboxylic acids. This oxidative cleavage is a powerful tool for producing shorter-chain molecules, such as nonanal and methyl azelaaldehydate, which are valuable precursors for polymers and fragrances.
Metathesis
Olefin metathesis offers a sophisticated method for rearranging the fragments around the double bond. Self-metathesis of this compound yields 9-octadecene and dimethyl 9-octadecenedioate, while cross-metathesis with other olefins allows for the introduction of diverse functional groups.
Quantitative Data on Reaction Parameters
The efficiency and selectivity of these reactions are highly dependent on the chosen catalytic system and reaction conditions. The following tables summarize key quantitative data from various studies to facilitate comparison and optimization.
Table 1: Epoxidation of this compound
| Catalyst | Oxidant | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to Epoxide (%) | Reference |
| Ti-SiO2 (amorphous) | tert-Butyl hydroperoxide (TBHP) | 80 | 6 | >95 | >90 | [1] |
| H3PW12O40/Quaternary Phosphonium Salts | Hydrogen Peroxide | 50 | 4 | ~98 | ~95 | [2] |
| Perbenzoic Acid | Perbenzoic Acid | 25 | - | - | - | [3] |
Table 2: Hydrogenation of this compound
| Catalyst | Pressure (bar) | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to Methyl Stearate (%) | Reference |
| 10% Palladium on Carbon | ~1 (H2 generated in situ) | Room Temp | - | - | - | [4] |
| Nickel on α-alumina | - | - | - | - | - | [5] |
| Ru-Sn-B/Al2O3 | 20.3-30.4 MPa | 200-300 | - | - | High | [6][7] |
| Pd/MIL-101(Cr) | 1 (H2 flow) | 100 | 0.5 | >94 (for FAMEs) | >94 (to this compound from polyunsaturates) | [8] |
Table 3: Ozonolysis of this compound
| Solvent | Temperature (°C) | Products | Molar Yield (%) | Reference |
| Not specified (gas-surface) | Room Temp | Secondary Ozonides | up to 79 (dry conditions) | [9][10] |
| Methanol | - | Hydroperoxidic derivatives | - | [11] |
Table 4: Metathesis of this compound
| Catalyst | Type | Co-reactant | Temperature (°C) | Time (h) | Conversion (%) | Reference |
| Grubbs 1st Generation | Self-metathesis | None | 40 | 2 | Variable | [12] |
| Grubbs 2nd Generation | Cross-metathesis | Methyl Cinnamate | - | - | 70 | [12][13] |
Detailed Experimental Protocols
Reproducibility in chemical synthesis is contingent on meticulous adherence to experimental procedures. The following sections provide detailed protocols for key reactions involving the double bond of this compound.
Protocol for Catalytic Hydrogenation of this compound[4]
-
Catalyst and Solvent Preparation: Add 60 mg of 10% palladium on carbon and a small magnetic stirring bar to a 5 mL round-bottomed flask (Flask A). Add 1.5 mL of methanol and cap the flask with a rubber septum.
-
Hydrogen Generation Setup: Fill a 250 mL beaker and a 10 mL graduated cylinder with water. Invert and clamp the graduated cylinder in the beaker of water.
-
Hydrogen Generation: To a separate 5 mL round-bottomed flask (Flask B), add 1 g of granulated zinc and cap with a septum containing a polyethylene tubing. Inject 10 drops of 3 M hydrochloric acid into Flask B to generate hydrogen. Allow the air in Flask B to be displaced for approximately 1 minute.
-
System Assembly: Insert the other end of the polyethylene tubing into Flask A.
-
System Purge and Leak Check: Turn on the stirrer and observe the water level in the graduated cylinder. If the level equalizes with the external water level, there is a leak in the system that must be addressed.
-
Reaction Initiation: Once the pressure has stabilized, turn off the stirrer. Dissolve 80 mg of this compound in 0.5 mL of methanol. Inject the this compound solution into Flask A. Immediately record the initial volume of hydrogen in the graduated cylinder.
-
Monitoring the Reaction: Turn on the stirrer and record the volume of hydrogen in the graduated cylinder over time. Ensure the end of the polyethylene tubing remains above the water level.
-
Product Isolation: After the reaction is complete, reduce the volume of the methanol solution to approximately 1.5 mL by evaporation with a stream of dry air in a fume hood. Gentle warming may be applied.
-
Crystallization and Filtration: Cool the concentrated solution in an ice-water bath for 30 minutes. Collect the solid product by filtration while the mixture is cold.
-
Washing and Drying: Wash the solid with a small amount of ice-cold methanol. Transfer the white solid to a vial and dry in a vacuum desiccator.
-
Second Crop (Optional): Add water dropwise to the filtrate to isolate a second crop of the product.
-
Characterization: Record the weight of the product and characterize it by its melting point.
Protocol for Epoxidation of this compound[1]
-
Reactor Setup: Place a 50 mL two-neck round-bottom flask in an oil bath equipped with a Teflon-lined magnetic stirrer. For larger scale reactions, a 4 L reactor with a mechanical stirrer can be used.
-
Temperature Control: Adjust the oil bath to the desired reaction temperature before adding the reactants.
-
Reaction Mixture Preparation: Prepare the reaction mixture with the following molar and weight ratios:
-
tert-Butyl hydroperoxide (TBHP) to this compound (MO): 1.1 mol/mol
-
This compound to Catalyst: 20 g/g
-
Toluene to this compound: 1 g/g
-
-
Catalyst: Use an amorphous Ti-SiO2 catalyst.
-
Oxidant Preparation: Anhydrous TBHP can be prepared by mixing 70 wt% aqueous TBHP with toluene and dried molecular sieves (UOP type 3A).
-
Reaction Execution: Add the prepared reaction mixture to the pre-heated reactor and commence stirring.
-
Monitoring and Analysis: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them using gas chromatography (GC). Use an external standard, such as methyl undecanoate, for quantification.
Protocol for Ozonolysis of this compound[11]
-
General Procedure: Ozonolysis is performed by bubbling ozone (O3) through a solution of this compound in a suitable solvent. The reaction proceeds via a 1,3-dipolar cycloaddition to form a primary ozonide, which then rearranges to the final ozonide (1,2,4-trioxolane).
-
Reaction with a Participating Solvent (Methanol):
-
Dissolve this compound in methanol.
-
Pass a stream of ozone through the solution. The methanol acts as a participating solvent, trapping the carbonyl oxide intermediates formed during the fragmentation of the primary ozonide.
-
This leads to the formation of hydroperoxidic derivatives.
-
-
Product Analysis: The reaction products can be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy. The addition of a reducing agent like diethyl sulfide (Et2S) can be used to quench the hydroperoxides and facilitate the identification of aldehyde products.
Visualization of Reaction Pathways and Workflows
Understanding the underlying mechanisms and experimental sequences is crucial for effective research and development. The following diagrams, generated using the DOT language, illustrate key reaction pathways and a generalized experimental workflow.
Caption: Mechanism of this compound Epoxidation.
Caption: Hydrogenation Pathway of this compound.
References
- 1. d-nb.info [d-nb.info]
- 2. Effective Epoxidation of Fatty Acid Methyl Esters with Hydrogen Peroxide by the Catalytic System H3PW12O40/Quaternary Phosphonium Salts [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cd1.edb.hkedcity.net [cd1.edb.hkedcity.net]
- 5. Vapor-Phase hydrogenation of this compound in the presence of a supported nickel catalyst | Semantic Scholar [semanticscholar.org]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. scribd.com [scribd.com]
- 8. Selective Hydrogenation of Polyunsaturated Fatty Acid Methyl Esters over Bifunctional Ligand-Modified Pd/MIL-101(Cr) Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multiphase Ozonolysis of Oleic Acid-Based Lipids: Quantitation of Major Products and Kinetic Multilayer Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Theoretical and Experimental Properties of Methyl Oleate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and experimental properties of methyl oleate, a fatty acid methyl ester of significant interest in various scientific and industrial fields, including drug development. This document presents a detailed comparison of its computed and measured characteristics, outlines key experimental methodologies for its analysis, and explores its potential role in cellular signaling pathways.
Physicochemical Properties: A Comparative Analysis
This compound, with the chemical formula C₁₉H₃₆O₂, is the methyl ester of oleic acid.[1][2] Its properties have been extensively studied and characterized through both computational modeling and laboratory experimentation. The following tables summarize the key theoretical and experimental physicochemical properties of this compound, providing a valuable resource for researchers.
Table 1: Theoretical (Computed) Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₃₆O₂ | PubChem[1] |
| Molecular Weight | 296.5 g/mol | PubChem[1] |
| IUPAC Name | methyl (Z)-octadec-9-enoate | PubChem[1] |
| XLogP3-AA | 7.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | ECHEMI[3] |
| Rotatable Bond Count | 16 | ECHEMI[3] |
| Topological Polar Surface Area | 26.3 Ų | PubChem, ECHEMI[1][3] |
Table 2: Experimental Properties of this compound
| Property | Value | Source |
| Physical Description | Clear to amber liquid | PubChem[1] |
| Odor | Faint fatty odor | PubChem[1] |
| Boiling Point | 217 °C at 16 torr (decomposes)[1], 218 °C at 20 mmHg[2][4][5][6][7][8][9][10], 351.00 to 353.00 °C at 760.00 mm Hg[11] | PubChem, Chem-Impex, Sigma-Aldrich, ChemicalBook, The Good Scents Company |
| Melting Point | -19.9 °C (-3.8 °F)[1], -20 °C[5][6][7][12], 14 °C[13] | PubChem, Chemsrc, ChemicalBook, Parchem |
| Density | 0.874 g/mL at 20 °C[2][4][5][6][7][9][14], 0.8739 g/cm³ at 20 °C[3][15][16] | Chem-Impex, Selleck Chemicals, Sigma-Aldrich, ChemicalBook, Aqua-Calc, ECHEMI |
| Solubility | Insoluble in water; miscible with ethanol, ether, and chloroform[1][3][5][6][7][10][17][18] | PubChem, CymitQuimica, Guidechem, ChemicalBook, ECHEMI |
| Refractive Index | n20/D 1.452[2][4][6][7][9][10] | Chem-Impex, Sigma-Aldrich, Jinan Future chemical Co.,Ltd, ChemBK, iChemical |
| Vapor Pressure | 10 mmHg at 205 °C[4][5][6][7][8] | Sigma-Aldrich, ChemicalBook |
| Viscosity | 4.88, 2.62, and 1.64 cP at 30, 60, and 90 °C, respectively[1] | PubChem |
| Heat of Combustion | -2837.3 kcal/mol at 25 °C (constant volume)[1] | PubChem |
| Heat of Vaporization | 20.17 kcal/mol at 1 torr[1] | PubChem |
Experimental Protocols for Characterization
Accurate characterization of this compound is crucial for its application in research and development. The following sections detail the methodologies for three key analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of this compound.
Methodology:
-
Sample Preparation: For the analysis of fatty acids in biological samples, a derivatization step to form fatty acid methyl esters (FAMEs) is typically required. This can be achieved by transesterification using methanolic potassium hydroxide. For direct analysis of this compound, the sample is often diluted in a suitable solvent like hexane.
-
Instrumentation: An Agilent 5975C GC/MS system with an Agilent 7693A Automated Liquid Sampler or a similar setup can be used.[19]
-
GC Column: A polar capillary column, such as a BPX 70 (30 m x 0.32 mm i.d.) or a SupelcoSP2330 column (30m X 0.32mm X 0.2μm film thickness), is suitable for separating FAMEs.[7][18]
-
Temperature Program: A typical temperature gradient starts at 100°C, ramps up to 350°C at a rate of 10°C/min.[18] Another program involves an initial temperature of 70°C, increasing to 170°C at 11°C/min, then to 175°C at 0.8°C/min, and finally to 220°C at 20°C/min with a 2.5-minute hold.[7]
-
Injector and Detector: The injector temperature is typically set to 254°C, and the detector (flame ionization detector or mass spectrometer) at 360°C.[18] For MS detection, single ion monitoring (SIM) can be employed to enhance sensitivity and selectivity.[7][19]
-
Carrier Gas: Helium is commonly used as the carrier gas.[7][18]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the this compound molecule.
Methodology:
-
Instrumentation: A 400 MHz NMR spectrometer, such as a JEOL model ECS-400, is commonly used.[11]
-
Sample Preparation: Samples can be analyzed neat (without a solvent) or dissolved in a deuterated solvent like chloroform (CDCl₃). Tetramethylsilane (TMS) can be used as an internal reference.[1]
-
¹H NMR Analysis: Key signals in the ¹H NMR spectrum of this compound include:
-
Data Acquisition: A single pulse, 1D proton NMR experiment with a resolution of 0.25 Hz and a relaxation time of 8 to 10 seconds is a typical setup.[11]
Differential Scanning Calorimetry (DSC)
DSC is used to study the thermal transitions of this compound, such as melting and crystallization.
Methodology:
-
Instrumentation: A Perkin Elmer DSC 7 instrument equipped with an intracooler system or a similar calorimeter is used.[18]
-
Sample Preparation: A small amount of the sample (around 5 mg) is weighed into an aluminum pan and sealed.[18]
-
Thermal Program: To erase the sample's thermal history, it is first heated to 50°C and held for 5 minutes.[18] Subsequently, the sample is cooled and then heated at a controlled rate, for example, 10°C/min, to observe the thermal transitions.[18][20]
-
Data Analysis: The resulting DSC thermogram plots heat flow against temperature. Endothermic events, such as melting, appear as peaks, while exothermic events, like crystallization, appear as valleys. The peak temperature and the area under the peak (enthalpy) provide quantitative information about the transition. An endothermic peak for this compound is observed around -19.3°C, which is in close agreement with its melting point.[18]
Involvement in Cellular Signaling Pathways
While this compound is a derivative of oleic acid, the biological activities of oleate provide strong indications of the potential roles of its ester. Research has shown that oleate can modulate several key signaling pathways.
-
MAP Kinase, Insulin, and Hypoxia Signaling: Studies in human hepatocyte cell lines have demonstrated that oleate can regulate the expression of genes that are controlled by the mitogen-activated protein kinase (MAPK), insulin, and hypoxia signaling pathways.[17] This suggests a role for oleate in cellular processes such as growth, proliferation, and response to stress.
-
Anti-inflammatory Signaling: In neuronal cells, oleate has been shown to protect against the detrimental effects of the saturated fatty acid palmitate. Oleate prevents palmitate-induced mitochondrial dysfunction, insulin resistance, and inflammatory signaling, in part by blocking the activation of the NF-κB pathway. This protective effect is potentially mediated through the activation of protein kinase A (PKA).
The following diagram illustrates the potential influence of oleate on these signaling pathways.
Caption: Potential influence of oleate on key cellular signaling pathways.
Experimental Workflow: Synthesis and Characterization
The synthesis and subsequent characterization of this compound is a common workflow in many research settings. A typical process involves the esterification of oleic acid followed by purification and analysis.
Caption: General experimental workflow for the synthesis and characterization of this compound.
This guide provides a foundational understanding of the theoretical and experimental properties of this compound. The presented data and protocols are intended to support researchers and professionals in their work with this versatile compound. Further investigation into its specific biological activities and applications is an active area of research.
References
- 1. redalyc.org [redalyc.org]
- 2. This compound: synthesis and its application research_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. gcms.labrulez.com [gcms.labrulez.com]
- 5. gcms.cz [gcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tsijournals.com [tsijournals.com]
- 10. researchgate.net [researchgate.net]
- 11. sciepub.com [sciepub.com]
- 12. researchgate.net [researchgate.net]
- 13. ORGANIC SPECTROSCOPY INTERNATIONAL: 1H-NMR SPECTROSCOPY OF FATTY ACIDS AND THEIR DERIVATIVES [orgspectroscopyint.blogspot.com]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Oleate regulates genes controlled by signaling pathways of mitogen-activated protein kinase, insulin, and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. thescipub.com [thescipub.com]
- 18. agilent.com [agilent.com]
- 19. researchgate.net [researchgate.net]
- 20. Oleate prevents palmitate-induced mitochondrial dysfunction, insulin resistance and inflammatory signaling in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Methyl Oleate in Fatty Acid Metabolism Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl oleate, the methyl ester of oleic acid, serves as a pivotal tool in the study of fatty acid metabolism.[1][2] As a close structural analog of oleic acid, one of the most common monounsaturated fatty acids in nature, it provides a unique means to dissect the complex processes of fatty acid transport, storage, and signaling.[1][3][4] Its key characteristic is that it is relatively non-metabolizable compared to its free fatty acid counterpart. The esterification of the carboxylic acid group prevents its activation by acyl-CoA synthetases, a critical first step for entry into most metabolic pathways, including β-oxidation and incorporation into complex lipids. This property allows researchers to investigate specific aspects of fatty acid handling by cells, such as membrane transport and lipid droplet dynamics, without the confounding variables of downstream metabolic conversion. This guide provides an in-depth overview of the applications of this compound in fatty acid metabolism research, summarizing key quantitative data, experimental protocols, and relevant biological pathways.
Core Applications of this compound in Metabolism Research
This compound's utility stems from its ability to mimic certain properties of oleic acid while resisting metabolic breakdown. This makes it an invaluable probe for several areas of investigation.
Studying Fatty Acid Uptake and Transport
A primary application of this compound is in elucidating the mechanisms of fatty acid transport across the plasma membrane. Because it is not readily metabolized, its accumulation within the cell can be more directly attributed to transport processes rather than a combination of transport and metabolic trapping. Researchers can use labeled versions of this compound to trace its entry into cells and differentiate between passive diffusion and protein-mediated transport.
Investigating Lipid Droplet Formation and Dynamics
Oleic acid is a potent inducer of lipid droplet (LD) formation, the primary sites of neutral lipid storage in cells.[5][6] this compound can also be used to stimulate LD formation, allowing for the study of the initial biogenesis and maturation of these organelles.[7] By comparing the effects of oleic acid and this compound, researchers can distinguish between signaling events triggered by the fatty acid itself versus those dependent on its metabolic conversion into triglycerides and other neutral lipids. For instance, oleic acid treatment in HepG2 cells leads to a significant increase in both the number and volume of lipid droplets over 24 hours.[6] In contrast, studies comparing oleate and other fatty acids highlight differential effects on lipid droplet accumulation and associated lipotoxicity.[7]
Serving as a Chromatographic Standard
In analytical biochemistry, this compound is frequently used as a reference standard for the identification and quantification of other fatty acid methyl esters (FAMEs).[8] Its well-defined structure and properties make it ideal for calibrating gas chromatography (GC) and high-performance liquid chromatography (HPLC) systems, which are standard methods for analyzing the fatty acid composition of biological samples.[3][8][9] The process typically involves the transesterification of all lipids in a sample to their corresponding FAMEs, which are then analyzed by GC-MS or GC-FID.[9][10]
Quantitative Data Summary
The following tables summarize quantitative findings from studies utilizing oleic acid, the precursor to this compound, which informs its use as an experimental tool.
Table 1: Effect of Oleic Acid on Lipid Droplet Formation in Huh-7 Cells
| Time Point | Fold Increase in Lipid Droplet Number (vs. Starved Control) |
| 5 min | 1.44 ± 0.17 |
| 30 min | 3.13 ± 0.24 |
| 60 min | 3.23 ± 0.24 |
| 120 min | 3.88 ± 0.18 |
| 180 min | 4.92 ± 0.19 |
Data adapted from a study on oleate-stimulated lipid droplet formation, demonstrating the rapid and sustained increase in lipid droplet numbers upon fatty acid treatment.[5]
Table 2: Effect of Oleic Acid on Lipid Droplet Morphology in HepG2 Cells
| Treatment Duration | Effect on Lipid Droplet Number | Effect on Lipid Droplet Volume |
| 2 hours | ~30-fold increase vs. control | Not significant |
| 18 hours | Sustained high number | ~4-fold increase vs. control |
| 24 hours | Sustained high number | ~6-fold increase vs. control |
Data adapted from a study comparing the effects of oleic and palmitic acids, highlighting the dynamic changes in both number and size of lipid droplets over time with oleic acid.[6]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of studies involving this compound. Below are representative protocols for key experimental procedures.
Protocol 1: Preparation of Fatty Acid Solutions for Cell Culture
The poor solubility of long-chain fatty acids and their esters in aqueous culture media necessitates complexing them with a carrier protein, typically bovine serum albumin (BSA).
Objective: To prepare a stock solution of this compound complexed to BSA for treating cultured cells.
Materials:
-
This compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile phosphate-buffered saline (PBS)
-
Sterile 0.1 M NaOH
-
Cell culture medium (e.g., DMEM)
-
Sterile filters (0.22 µm)
Procedure:
-
Prepare a 10% (w/v) BSA solution: Dissolve fatty acid-free BSA in sterile PBS or culture medium. Adjust the pH to 7.4 if necessary. Warm the solution to 37°C to aid dissolution. Sterile filter the final solution.
-
Prepare a concentrated fatty acid stock: Dissolve this compound in a minimal amount of ethanol. For example, prepare a 100 mM stock solution.
-
Complexation: While vortexing the warm 10% BSA solution, slowly add the concentrated this compound stock solution to achieve the desired final molar ratio (e.g., 5:1 fatty acid to BSA).[11]
-
Incubation: Incubate the solution at 37°C for at least 30-60 minutes to ensure complete complexation.
-
Final Dilution: The BSA-complexed this compound stock can then be diluted to the desired final concentration in the cell culture medium. It's critical to note that solvents like ethanol and DMSO can have dose-dependent effects on cell viability and assay readouts.[11][13]
Protocol 2: Analysis of Fatty Acid Methyl Esters by GC-MS
This protocol outlines the standard procedure for analyzing the fatty acid profile of a biological sample, where this compound would serve as a standard.
Objective: To extract lipids from cells, convert them to FAMEs, and analyze them using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Cell pellet or tissue sample
-
Chloroform/Methanol mixture (2:1, v/v)
-
Acetyl-chloride[9]
-
Hexane
-
Internal standard (e.g., C17:0 methyl ester)
-
This compound standard
Procedure:
-
Lipid Extraction: Homogenize the cell pellet or tissue in a chloroform/methanol mixture to extract total lipids. A common method is the Bligh-Dyer extraction.
-
Transesterification (Methylation): Evaporate the solvent from the lipid extract under a stream of nitrogen. Add a solution of methanol and acetyl-chloride and heat at a controlled temperature (e.g., 100°C for 1 hour) to convert all fatty acids to their methyl esters.[9]
-
FAME Extraction: After cooling, add water and hexane to the reaction mixture. Vortex thoroughly and centrifuge to separate the phases. The upper hexane layer, containing the FAMEs, is collected.
-
GC-MS Analysis: Inject an aliquot of the hexane extract into the GC-MS system. Use a polar capillary column (e.g., a cyano-column) for the separation of FAME isomers.[9]
-
Quantification: Identify and quantify individual FAMEs by comparing their retention times and mass spectra to those of known standards, including the this compound standard. The internal standard is used to correct for variations in extraction and injection volume.
Visualizations: Pathways and Workflows
Diagrams created using Graphviz DOT language illustrate key concepts and workflows related to the use of this compound in research.
Caption: Experimental workflow for studying the effects of this compound on cultured cells.
Caption: Metabolic fates of Oleic Acid vs. its ester, this compound, after cellular uptake.
Caption: Signaling pathway for oleate-induced lipid droplet formation, studied using oleic acid.[5]
Conclusion
This compound is a versatile and indispensable tool for researchers in the field of fatty acid metabolism. Its resistance to metabolic degradation allows for the targeted investigation of cellular processes such as membrane transport and the initial signaling events leading to lipid droplet formation.[4] By serving as a stable chromatographic standard, it also underpins the accurate analysis of complex lipid profiles in biological systems.[8] Understanding the appropriate use of this compound, including proper preparation for cell culture experiments and its distinct biochemical behavior compared to oleic acid, is essential for designing robust experiments and accurately interpreting their outcomes. This guide provides a foundational framework for professionals utilizing this compound to advance our understanding of the intricate roles of fatty acids in health and disease.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | C19H36O2 | CID 5364509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Oleic acid - Wikipedia [en.wikipedia.org]
- 4. This compound - Ataman Kimya [atamanchemicals.com]
- 5. babraham.ac.uk [babraham.ac.uk]
- 6. Frontiers | Differential Effects of Oleic and Palmitic Acids on Lipid Droplet-Mitochondria Interaction in the Hepatic Cell Line HepG2 [frontiersin.org]
- 7. Enhanced oleate uptake and lipotoxicity associated with laurate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buy this compound | 112-62-9 [smolecule.com]
- 9. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aocs.org [aocs.org]
- 11. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of High-Purity Methyl Oleate for Research and Pharmaceutical Applications
Application Note and Detailed Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive guide to the laboratory-scale synthesis of high-purity methyl oleate, a key intermediate in the production of various pharmaceuticals, cosmetics, and as a reference standard in analytical chemistry.[1][2] Two primary synthesis routes, esterification of oleic acid and transesterification of triglycerides, are detailed, along with purification methods to achieve high purity levels.
Introduction
This compound is the methyl ester of oleic acid, a monounsaturated omega-9 fatty acid.[3] Its properties as a biodegradable solvent, emollient, and chemical intermediate make it a valuable compound in diverse industrial and research settings.[1] In the pharmaceutical industry, it serves as a solvent and carrier in drug formulations, enhancing bioavailability.[2] The synthesis of high-purity this compound is therefore a critical process for ensuring the quality and efficacy of end products.
Synthesis Methodologies
The two principal methods for the laboratory synthesis of this compound are the direct esterification of oleic acid with methanol and the transesterification of triglycerides (found in vegetable oils) with methanol.
Esterification of Oleic Acid
This method involves the reaction of oleic acid with methanol in the presence of an acid catalyst to produce this compound and water. To drive the reaction towards the product side, the removal of water is often necessary.[4]
Reaction:
Transesterification of Triglycerides
This process, also known as alcoholysis, involves the reaction of a triglyceride (containing oleate esters) with an alcohol (methanol) in the presence of a catalyst to form fatty acid methyl esters (FAMEs), including this compound, and glycerol. This method is commonly used for biodiesel production but can be adapted for laboratory synthesis of this compound from vegetable oils.
Reaction:
Data Presentation: Comparison of Synthesis Parameters
The following tables summarize quantitative data from various studies on the synthesis of this compound, providing a comparative overview of different catalysts and reaction conditions.
Table 1: Acid-Catalyzed Esterification of Oleic Acid
| Catalyst | Methanol/Oleic Acid Molar Ratio | Catalyst Conc. (% wt) | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |
| H₂SO₄ | 8:1 | 1 | 150 | 1.5 | 95.71 | [5] |
| H₂SO₄ | 3:1 | 1 | 110 | - | High | [6] |
| p-Toluene Sulphonic Acid/MCM-41 | 5:1 | 5 | 80 | 1 | 94.3 | [7] |
| P-SBA-15 | 2:1 | 4.3 | 100 | 8 | - | [8] |
Table 2: Enzymatic Esterification of Oleic Acid
| Enzyme | Methanol/Oleic Acid Molar Ratio | Enzyme Loading (% wt) | Temperature (°C) | Reaction Time (h) | Conversion (%) | Reference |
| Lipase | 1.5:1 | 0.25 - 0.75 | 55 | 24 | 99 | [9] |
| Novozym 435 | - | - | - | - | >90 | [10] |
Table 3: Transesterification of Triglycerides
| Catalyst | Methanol/Oil Molar Ratio | Catalyst Conc. (% wt) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| NaOH | - | 0.5 - 2 | 70 - 80 | 2 - 6 | High | [11] |
| KOH | 6:1 | - | 60 | 1 | - | [12] |
| Nafion (in Supercritical CO₂) | 50-550 | - | 80 - 95 | - | - | [13] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Esterification of Oleic Acid
This protocol is based on the use of sulfuric acid as a catalyst.
Materials:
-
Oleic acid (99% purity)[5]
-
Methanol (99% purity)[5]
-
Concentrated sulfuric acid (98%)[5]
-
Sodium bicarbonate solution (5%)
-
Anhydrous sodium sulfate
-
Hexane
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 500 mL round-bottom flask, place 100 g of oleic acid.
-
Add methanol in a desired molar ratio (e.g., 6:1 methanol to oleic acid).
-
Slowly add the sulfuric acid catalyst (e.g., 1% of the weight of oleic acid) while stirring.[5]
-
Heat the mixture to reflux (around 65-70°C) with continuous stirring for 2-4 hours.[5]
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash with distilled water until the aqueous layer is neutral.
-
Separate the organic layer (this compound) and dry it over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the excess methanol and solvent (if any) using a rotary evaporator.
-
The crude this compound can be further purified using vacuum distillation.
Protocol 2: Purification of this compound by Vacuum Distillation
Materials:
-
Crude this compound
-
Vacuum distillation apparatus (including a fractionating column)
-
Vacuum pump
-
Heating mantle
Procedure:
-
Set up the vacuum distillation apparatus.
-
Place the crude this compound in the distillation flask.
-
Begin heating the flask gently under reduced pressure.
-
Collect the fraction that distills at the boiling point of this compound under the applied pressure (e.g., 168-218.5°C at 10 mmHg).[9]
-
Monitor the purity of the collected fractions using Gas Chromatography (GC).
Protocol 3: Purity Analysis by Gas Chromatography (GC)
Instrument and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).[14]
-
Column: A suitable capillary column for FAME analysis (e.g., OV-5, 30 m x 0.25 mm id x 0.25 µm film).[4]
-
Carrier Gas: Helium or Nitrogen.
-
Injector and Detector Temperature: Typically 250°C.
-
Oven Temperature Program: A temperature gradient program is used to separate different fatty acid methyl esters, for example, starting at 150°C and ramping up to 230°C.[10]
Procedure:
-
Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., hexane).
-
Inject a small volume (e.g., 1 µL) of the sample into the GC.
-
Run the analysis using the defined temperature program.
-
Identify the this compound peak based on its retention time compared to a certified reference standard.[15][16]
-
Calculate the purity by determining the peak area of this compound relative to the total peak area of all components in the chromatogram.
Mandatory Visualizations
Chemical Reaction Pathway
Caption: Esterification of Oleic Acid to this compound.
Experimental Workflow
Caption: Laboratory Synthesis and Purification Workflow.
Purification Logic
Caption: Decision Tree for this compound Purification.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Oleic acid - Wikipedia [en.wikipedia.org]
- 4. lidsen.com [lidsen.com]
- 5. journal.bcrec.id [journal.bcrec.id]
- 6. Catalysis Research | Kinetic Modeling of the Esterification of Oleic Acid and Methanol in Conventional and Adsorptive Reaction Systems [lidsen.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound: synthesis and its application research_Chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. CN109574826A - A kind of preparation method of high-purity oleic acid - Google Patents [patents.google.com]
- 12. m.youtube.com [m.youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. This compound analytical standard 112-62-9 [sigmaaldrich.com]
- 16. 112-62-9・this compound Standard・139-08583[Detail Information] | [Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
Application Note and Protocol: High-Purity Methyl Oleate via Vacuum Fractional Distillation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl oleate, a fatty acid methyl ester (FAME), is a valuable compound in various research and industrial applications, including its use as a biodiesel feedstock, solvent, and in the formulation of cosmetics and personal care products. For many of these applications, high purity is essential. Crude this compound, often produced through the transesterification of triglycerides or the esterification of oleic acid, may contain impurities such as residual catalysts, soaps, free glycerol, unreacted mono- and diglycerides, methanol, and water. These impurities can interfere with subsequent reactions, affect product performance, and lead to engine issues in biodiesel applications.
Distillation is a robust method for purifying this compound. Due to its high boiling point at atmospheric pressure (approximately 351.4°C), which can lead to thermal decomposition, vacuum distillation is the preferred method. This application note provides a detailed protocol for the purification of this compound using laboratory-scale vacuum fractional distillation to achieve high purity.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₃₆O₂ | |
| Molecular Weight | 296.49 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Density | 0.874 g/mL at 20°C | |
| Melting Point | -19.9°C | |
| Refractive Index (n20/D) | 1.452 | |
| Solubility | Miscible with alcohol, ether, and chloroform; Insoluble in water |
Table 2: Boiling Point of this compound at Various Pressures
| Pressure | Boiling Point | Reference |
| Atmospheric | 351.4°C (with decomposition) | |
| 20 mmHg | 218°C | |
| 16 torr | 217°C (decomposes) | |
| 10 mmHg | 168-218.5°C | |
| 9 mm Hg | 186°C | |
| 2 mm Hg | 175-179°C | |
| 0.5 mm Hg | 140-144°C |
Experimental Protocol
This protocol is divided into two main stages: pre-distillation purification to remove bulk impurities and vacuum fractional distillation for final purification.
Part 1: Pre-Distillation Purification of Crude this compound
This initial washing step is crucial to remove water-soluble impurities like residual catalyst, soap, and glycerol, which can interfere with the distillation process.
Materials and Equipment:
-
Crude this compound
-
Separatory funnel
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator (optional)
Procedure:
-
Water Wash:
-
Place the crude this compound in a separatory funnel.
-
Add an equal volume of warm (50-60°C) deionized water.
-
Gently invert the funnel several times to mix the layers, venting frequently to release any pressure buildup. Avoid vigorous shaking, which can lead to the formation of stable emulsions.
-
Allow the layers to separate. The upper layer is the this compound, and the lower aqueous layer contains the water-soluble impurities.
-
Drain the lower aqueous layer.
-
Repeat the water wash 2-3 times, or until the aqueous layer is neutral to pH paper.
-
-
Brine Wash:
-
After the final water wash, add a volume of brine equal to about one-third of the this compound volume to the separatory funnel.
-
Gently mix and allow the layers to separate. The brine wash helps to break any emulsions and removes residual water.
-
Drain the lower brine layer.
-
-
Drying:
-
Transfer the washed this compound to a clean, dry Erlenmeyer flask.
-
Add a suitable amount of anhydrous sodium sulfate or magnesium sulfate (approximately 10-20 g per 100 mL of this compound) to act as a drying agent.
-
Swirl the flask occasionally for 15-20 minutes. If the drying agent clumps together, add more until some remains free-flowing.
-
Filter the dried this compound through a fluted filter paper or a cotton plug in a funnel to remove the drying agent.
-
-
Solvent Removal (if applicable):
-
If any solvent was used during the workup, remove it using a rotary evaporator under reduced pressure.
-
Part 2: Vacuum Fractional Distillation
This step separates the this compound from less volatile and more volatile impurities based on their boiling points.
Materials and Equipment:
-
Pre-purified and dried crude this compound
-
Round-bottom flask (distilling flask)
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer or temperature probe
-
Condenser
-
Receiving flasks (a set of smaller flasks is recommended for collecting different fractions)
-
Vacuum source (e.g., vacuum pump)
-
Manometer or vacuum gauge
-
Heating mantle and stirrer
-
Boiling chips or a magnetic stir bar
-
Cold trap (optional but recommended to protect the vacuum pump)
-
Glass wool or aluminum foil for insulation
Procedure:
-
Apparatus Setup:
-
Assemble the vacuum fractional distillation apparatus as shown in the diagram below. Ensure all glassware joints are properly greased and sealed to maintain a good vacuum.
-
Place a magnetic stir bar or boiling chips in the round-bottom flask to ensure smooth boiling.
-
Fill the distilling flask no more than two-thirds full with the pre-purified this compound.
-
Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
-
Wrap the fractionating column with glass wool or aluminum foil to minimize heat loss and improve separation efficiency.
-
If using a cold trap, place it between the distillation apparatus and the vacuum pump and fill it with a suitable coolant (e.g., dry ice/acetone or liquid nitrogen).
-
-
Distillation Process:
-
Begin stirring the this compound.
-
Slowly and carefully apply the vacuum. The pressure should drop to the desired level (e.g., 2-10 mmHg). Monitor the pressure with the manometer.
-
Once the desired vacuum is stable, begin heating the distilling flask gently with the heating mantle.
-
Observe the mixture for the onset of boiling. A ring of condensate will begin to rise up the fractionating column.
-
Adjust the heating rate to allow the condensate ring to rise slowly and steadily through the column. A slow distillation rate is crucial for good separation.
-
The temperature at the distillation head will initially be low and will rise as the first fraction (impurities with lower boiling points) begins to distill. Collect this forerun in a separate receiving flask.
-
The temperature should then stabilize at the boiling point of this compound at the operating pressure. Once the temperature is stable, switch to a clean receiving flask to collect the main fraction of pure this compound.
-
Record the stable temperature and the pressure.
-
Continue to collect the main fraction as long as the temperature remains constant.
-
If the temperature begins to drop, it may indicate that most of the this compound has distilled. If the temperature rises sharply, it may indicate that higher-boiling impurities are beginning to distill. In either case, stop collecting the main fraction and switch to a new receiving flask.
-
Never distill to dryness. Always leave a small amount of residue in the distilling flask.
-
-
Shutdown:
-
Turn off the heating mantle and allow the apparatus to cool.
-
Slowly and carefully release the vacuum. Do not release the vacuum while the apparatus is still hot, as this can cause air to rush in and potentially shatter the glassware or oxidize the hot product.
-
Once the apparatus has cooled to room temperature, disassemble it.
-
Expected Purity and Yield: With careful fractional distillation, a purity of >99% for this compound can be achieved. The yield will depend on the purity of the starting material but can be expected to be in the range of 80-95% for the main fraction.
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Safety Precautions
-
Vacuum Distillation: Always inspect glassware for cracks or defects before use, as they can implode under vacuum. Use a safety shield during the distillation.
-
Heating: Use a heating mantle with a stirrer to ensure even heating and prevent bumping. Never heat a sealed system.
-
Chemical Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. This compound is combustible and sensitive to air and light.
-
Cold Trap: If using a cold trap with liquid nitrogen, ensure the system is not closed to the atmosphere to avoid condensation of liquid oxygen, which can create an explosion hazard.
Application Notes and Protocols: The Use of Methyl Oleate in Drug Delivery Nanoparticle Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl oleate, an ester derived from oleic acid, is increasingly utilized in the formulation of drug delivery nanoparticles. Its properties as a biocompatible and biodegradable liquid lipid make it a valuable component in creating advanced delivery systems such as Nanostructured Lipid Carriers (NLCs), nanoemulsions, and modified polymeric nanoparticles. The inclusion of this compound or similar oleate esters helps to overcome the limitations of traditional solid lipid nanoparticles (SLNs) by creating a less-ordered lipid matrix. This imperfect crystalline structure enhances drug loading capacity and minimizes drug expulsion during storage.[1][2][3] These application notes provide an overview of the roles of this compound, key quantitative data from recent studies, and detailed protocols for formulation and characterization.
Application Note 1: The Role of this compound in Nanoparticle Design
This compound and related oleate esters (e.g., ethyl oleate, cholesteryl oleate) serve several key functions in nanoparticle formulations:
-
In Nanostructured Lipid Carriers (NLCs): this compound acts as a liquid lipid that is blended with a solid lipid. This mixture disrupts the perfect crystalline lattice of the solid lipid, creating amorphous, unstructured domains.[1][4] These imperfections provide more space to accommodate drug molecules, leading to higher entrapment efficiency and drug loading capacity compared to first-generation solid lipid nanoparticles (SLNs).[1][3] This structure also prevents drug leakage during storage.[2]
-
In Polymeric Nanoparticles: this compound can be used to chemically modify hydrophilic polymers, such as alginate. This modification introduces a hydrophobic component, creating an amphiphilic polymer known as an oleate alginate ester (OAE). In aqueous solutions, these modified polymers can self-assemble into nanoparticles, encapsulating hydrophobic drugs like curcumin.[5][6]
-
In Nanoemulsions: As an oil phase component, this compound can be used to formulate oil-in-water (O/W) nanoemulsions.[7][8] These systems are effective for solubilizing and delivering poorly water-soluble drugs. The small droplet size of nanoemulsions enhances drug solubility, stability, and bioavailability.[7][9]
Application Note 2: Quantitative Data and Characterization
The physicochemical properties of nanoparticles are critical to their function. Key parameters include particle size, polydispersity index (PDI), zeta potential, drug loading (DL), and encapsulation efficiency (EE). Below is a summary of data from studies utilizing oleate esters in their formulations.
| Nanoparticle System | Drug Model | Oleate Component | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (EE%) | Drug Loading (DL%) | Key Findings & Citation |
| Oleate Alginate Ester (OAE) NP | Curcumin | This compound | ~200 | -55.4 ± 0.91 | Decreased with higher drug concentration | Increased with higher drug concentration | Self-assembled nanoparticles showed sustained drug release over one week.[5][6] |
| Cationic Solid Lipid Nanoparticle (SLN) | siRNA | Cholesteryl Oleate | 150 - 200 | +25 to +40 | Not Specified | Not Specified | Formulations showed good stability, low cytotoxicity, and efficient cellular uptake for gene silencing.[10] |
| Nanostructured Lipid Carrier (NLC) | Clobetasol Propionate | Not specified, but typical for NLCs | 137.9 | -20.5 | Not Specified | Not Specified | NLC-based gel showed significant in vitro release of 85.42% after 24 hours.[2] |
| Fatty Acid-based NLC | Lidocaine | Oleic Acid | 200 - 260 | -55 to -40 | ~78% | Not Specified | Exhibited sustained release properties.[4] |
| Fatty Acid-based NLC | Caffeine | Oleic Acid | 200 - 260 | -55 to -40 | ~43% | Not Specified | Showed concentration-dependent sustained release.[4] |
Visualizations: Structures and Workflows
Experimental Protocols
Protocol 1: Formulation of Oleate Alginate Ester (OAE) Nanoparticles
This protocol is based on the sonication method used for developing self-assembled curcumin-loaded OAE nanoparticles.[5][6]
Materials and Equipment:
-
Alginate
-
This compound
-
Curcumin (or other hydrophobic drug)
-
Deionized water
-
Probe sonicator
-
Magnetic stirrer
-
Dialysis tubing (MWCO 12 kDa)
-
Freeze-dryer (Lyophilizer)
Methodology:
-
Synthesis of OAE: Prepare a hydrophobic alginate derivative by modifying alginate with this compound. (This synthesis step is complex and typically involves activators like EDC/NHS; refer to specialized literature for the detailed organic synthesis).
-
Dispersion: Disperse a specific amount of the synthesized OAE conjugate in deionized water.
-
Drug Addition: Dissolve the desired amount of curcumin in a minimal amount of a suitable organic solvent (e.g., ethanol) and add it dropwise to the OAE dispersion while stirring.
-
Nanoparticle Formation: Sonicate the mixture using a probe sonicator. The sonication energy and time are critical parameters that must be optimized to achieve the desired particle size (~200 nm).
-
Purification: Dialyze the resulting nanoparticle suspension against deionized water for 24-48 hours using dialysis tubing to remove the organic solvent and any unreacted components.
-
Lyophilization: Freeze-dry the purified nanoparticle suspension to obtain a powdered form for storage and later reconstitution.
Protocol 2: Formulation of NLCs via Hot High-Pressure Homogenization
This is a general and widely used method for producing NLCs.[1][3][4]
Materials and Equipment:
-
Solid Lipid (e.g., Cetyl Palmitate, Glyceryl Monostearate)[11][12]
-
Liquid Lipid (this compound or Ethyl Oleate)
-
Lipophilic Drug
-
Surfactant (e.g., Tween 80, Poloxamer 188)[11]
-
Deionized water
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
High-pressure homogenizer (HPH)
-
Water bath or heating mantle
-
Magnetic stirrer
Methodology:
-
Preparation of Lipid Phase:
-
Melt the solid lipid by heating it to 5-10 °C above its melting point.
-
Add the this compound (liquid lipid) to the molten solid lipid.
-
Dissolve the lipophilic drug in this molten lipid mixture. Maintain the temperature.
-
-
Preparation of Aqueous Phase:
-
Heat the deionized water containing the surfactant to the same temperature as the lipid phase.
-
-
Formation of Pre-emulsion:
-
Add the hot lipid phase dropwise into the hot aqueous phase under continuous stirring with a high-shear homogenizer for 5-10 minutes. This forms a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization:
-
Immediately pass the hot pre-emulsion through a high-pressure homogenizer.
-
Homogenize for 3-5 cycles at a pressure between 500 and 1500 bar. The temperature should be kept above the lipid's melting point throughout this process.
-
-
Nanoparticle Crystallization:
-
Allow the resulting hot nanoemulsion to cool down to room temperature under gentle stirring. As the lipid droplets cool and solidify, the NLCs are formed.
-
The dispersion can also be cooled in an ice bath for rapid cooling.
-
Protocol 3: Characterization of Nanoparticles
A. Particle Size, PDI, and Zeta Potential Measurement:
-
Sample Preparation: Dilute the nanoparticle suspension with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Analysis:
-
Use a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer) to measure the hydrodynamic diameter (particle size) and Polydispersity Index (PDI).[13]
-
Use the same instrument, employing Laser Doppler Velocimetry, to measure the Zeta Potential, which indicates the surface charge and predicts the colloidal stability of the formulation.[14]
-
-
Data Recording: Perform measurements in triplicate at 25°C.
B. Determination of Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Separation of Free Drug: Separate the encapsulated drug from the unencapsulated (free) drug. A common method is ultra-centrifugation.
-
Place a known volume of the nanoparticle dispersion into a centrifugal filter unit (e.g., Amicon Ultra, with a MWCO appropriate to retain the nanoparticles).
-
Centrifuge at high speed (e.g., 10,000 x g for 30 minutes). The nanoparticles will be retained on the filter, and the aqueous filtrate will contain the free drug.
-
-
Quantification of Free Drug: Measure the concentration of the free drug in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Use the following formulas to calculate EE and DL:
-
EE (%) = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100
-
DL (%) = [(Total Drug Amount - Free Drug Amount) / Total Weight of Nanoparticles] x 100
-
References
- 1. Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An emerging era in manufacturing of drug delivery systems: Nanofabrication techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of Nanostructured Lipid Carriers and its Application in Drug Delivery through Different Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.hh-publisher.com [journals.hh-publisher.com]
- 5. Nanoparticles based on oleate alginate ester as curcumin delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nanoemulsion: An Emerging Novel Technology for Improving the Bioavailability of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn2.hubspot.net [cdn2.hubspot.net]
- 9. “Nanoemulsion” gels offer new way to deliver drugs through the skin | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 10. Cholesteryl oleate-loaded cationic solid lipid nanoparticles as carriers for efficient gene-silencing therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 12. pharmainfo.in [pharmainfo.in]
- 13. mdpi.com [mdpi.com]
- 14. Current and Near-Future Technologies to Quantify Nanoparticle Therapeutic Loading Efficiency and Surface Coating Efficiency with Targeted Moieties [mdpi.com]
Application Notes and Protocols for the Preparation of Methyl Oleate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chemical modification of methyl oleate, a renewable feedstock, to generate versatile derivatives for further synthetic applications. The methodologies covered include epoxidation followed by ring-opening, oxidative cleavage via ozonolysis, and cross-metathesis. These derivatives serve as valuable building blocks in the synthesis of polymers, plasticizers, lubricants, and bioactive molecules.
Epoxidation of this compound and Subsequent Ring-Opening
Epoxidized this compound (EMO) is a key intermediate that can be converted into a variety of functionalized molecules. The oxirane ring is susceptible to nucleophilic attack, allowing for the introduction of diverse functional groups. A common follow-up reaction is the ring-opening with a carboxylic acid to produce α-hydroxy ester derivatives.
Quantitative Data Summary
| Parameter | Value | Reference |
| Epoxidation | ||
| Starting Material | This compound | [1][2] |
| Reagents | Formic Acid, Hydrogen Peroxide | [2] |
| Yield of EMO | 98.8% | [1] |
| Ring-Opening of EMO | ||
| Reactant | Propionic, Levulinic, Hexanoic, Octanoic, or Ethylhexanoic Acid | [2] |
| Product | α-hydroxy ester derivatives | [2] |
| Reaction Time | ~7 hours | [2] |
Experimental Protocols
Protocol 1.1: Synthesis of Epoxidized this compound (EMO)
This protocol is based on the in-situ formation of performic acid as the epoxidizing agent.
Materials:
-
This compound (1)
-
Formic Acid
-
Hydrogen Peroxide (30% aqueous solution)
-
Saturated Sodium Bicarbonate Solution
-
Hexanes
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, thermometer, separatory funnel, rotary evaporator
Procedure:
-
Equip a three-necked round-bottom flask with a thermometer, magnetic stirrer, and nitrogen inlet.[1]
-
Add this compound to the flask.
-
Cool the stirred mixture to 0°C in an ice bath.[1]
-
Slowly add formic acid followed by the dropwise addition of 30% hydrogen peroxide, ensuring the temperature is maintained at or below 5°C.[2]
-
After the addition is complete, allow the reaction to stir at 5°C for 2 hours.[1]
-
Gradually allow the mixture to warm to room temperature and continue stirring overnight (approximately 24 hours total reaction time).[1]
-
Quench the reaction by adding 50 mL of hexanes.[1]
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and water until the aqueous layer is neutral.[1]
-
Dry the organic layer over anhydrous magnesium sulfate.[1]
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the epoxidized this compound product. A yield of 98.8% can be expected.[1]
Protocol 1.2: Ring-Opening of EMO with Carboxylic Acids
This protocol describes the synthesis of α-hydroxy ester derivatives from EMO.
Materials:
-
Epoxidized this compound (EMO) (2)
-
Carboxylic Acid (e.g., hexanoic acid)
-
Molecular Sieves
-
Kugel-Rohr evaporator (or similar distillation apparatus)
Procedure:
-
Combine EMO and the selected carboxylic acid in a reaction vessel.
-
Heat the mixture and monitor the reaction progress by gas chromatography (GC). The reaction time is typically around 7 hours.[2]
-
Upon completion, purify the product. For products derived from shorter-chain acids like hexanoic acid, wash the crude product with water (3 x 100 mL).[2]
-
For products derived from less water-soluble acids (e.g., octanoic acid), remove the residual acid first by rotary evaporation at 40°C, followed by a Kugel-Rohr evaporator at 70°C.[2]
-
Dry the final product over molecular sieves to yield the α-hydroxy ester derivative.[2]
Reaction Pathway
Caption: Epoxidation of this compound and subsequent ring-opening.
Oxidative Cleavage of this compound via Ozonolysis
Ozonolysis is a powerful technique to cleave the carbon-carbon double bond in this compound, yielding valuable shorter-chain bifunctional molecules. Depending on the work-up conditions, either aldehydes (reductive) or carboxylic acids (oxidative) can be obtained. These products, such as azelaic acid monomethyl ester and pelargonic acid, are important monomers for polymer synthesis.[3]
Quantitative Data Summary
| Parameter | Value | Reference |
| Oxidative Ozonolysis | ||
| Product | Pelargonic Acid | [3] |
| Yield | 80 mol% | [3] |
| Product | Monomethyl Azelate | [3] |
| Yield | 77 mol% | [3] |
| Ozonation Temperature | 10-13°C | [4] |
| Oxygenolysis Temperature | 90-95°C | [4] |
| Reductive Ozonolysis | ||
| Product | 9-Hydroxynonanoic Acid | [5] |
| Work-up Reagents | Hydrogen, Raney Nickel | [5] |
Experimental Protocols
Protocol 2.1: Oxidative Ozonolysis for Monomethyl Azelate
This protocol yields monomethyl azelate and pelargonic acid.
Materials:
-
This compound
-
Compound Solvent (e.g., mixture of acetic acid and hexane)
-
Ozone (from an ozone generator)
-
Oxygen
-
Round-bottom flask with gas dispersion tube, low-temperature bath
Procedure:
-
Dissolve this compound in a compound solvent (e.g., acetic acid/hexane at a 1:4 v/v ratio of this compound to solvent) in a flask equipped with a gas dispersion tube.[4]
-
Cool the solution to the ozonation temperature of 10-13°C using a cooling bath.[4]
-
Bubble ozone through the solution until the reaction is complete (indicated by a color change or TLC analysis).
-
After ozonolysis, switch the gas feed to oxygen and heat the mixture to 90-95°C for approximately 2.5 hours to decompose the ozonide and oxidize the aldehyde intermediates.[4]
-
After cooling, the products can be isolated. The crude product containing monomethyl azelate can be purified by distillation, with yields reported above 78% and purity ≥96%.[4]
Protocol 2.2: Reductive Ozonolysis for 9-Hydroxynonanoic Acid
This protocol yields 9-hydroxynonanoic acid after a final saponification step.
Materials:
-
This compound
-
Ozone
-
Methanol (as solvent)
-
Hydrogen Gas
-
Raney Nickel catalyst
-
Sodium Hydroxide (NaOH)
-
High-pressure reactor (hydrogenator)
Procedure:
-
Perform the ozonolysis of this compound at a suitable low temperature (e.g., -24°C) in a solvent like methanol.
-
After the ozonolysis is complete, transfer the resulting ozonide mixture to a high-pressure reactor.
-
Add Raney Nickel catalyst for the reductive work-up.
-
Pressurize the reactor with hydrogen gas and perform the hydrogenation to reduce the intermediate species to alcohols. This yields methyl 9-hydroxynonanoate.[5]
-
Following the reduction, saponify the resulting methyl ester by treating it with a solution of NaOH to yield the sodium salt of 9-hydroxynonanoic acid.[5]
-
Acidify the solution to obtain the final 9-hydroxynonanoic acid product, which can be extracted and purified.
Reaction Workflow
Caption: Ozonolysis workflow for this compound derivatization.
Cross-Metathesis of this compound
Olefin metathesis is a powerful reaction for C=C bond reorganization. Cross-metathesis of this compound with other alkenes, catalyzed by ruthenium-based complexes like the Grubbs catalyst, can produce novel diesters and functionalized olefins.[6][7] This is particularly useful for producing monomers for bio-based polyesters and polyamides.[6][8]
Quantitative Data Summary
| Parameter | Value | Reference |
| Self-Metathesis | ||
| Product | Dimethyl octadec-9-enedioate | [6][8] |
| Selectivity | High | [8] |
| Yield | Good | [8] |
| Cross-Metathesis with Eugenol | ||
| Catalyst | 2nd Generation Grubbs Catalyst | [7] |
| Catalyst Loading | 0.1 mol % Ru | [7] |
| Conversion of this compound | >90% | [7] |
| Selectivity | >98% | [7] |
| Temperature | 50°C | [7] |
| Solvent | 2-propanol or ethanol | [7] |
Experimental Protocol
Protocol 3.1: Cross-Metathesis of this compound with Eugenol
This protocol describes a green chemistry approach to synthesizing valuable phenolic compounds.
Materials:
-
This compound (MO)
-
Eugenol (UG)
-
Second-generation Grubbs catalyst
-
2-propanol or ethanol (solvent)
-
Schlenk flask or similar inert atmosphere reaction vessel
-
Magnetic stirrer, heating mantle/oil bath
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound and eugenol in the chosen alcohol solvent (2-propanol or ethanol).
-
Add the second-generation Grubbs catalyst (e.g., 0.1 mol %).[7]
-
Heat the reaction mixture to 50°C with vigorous stirring.[7]
-
Monitor the reaction progress using GC to determine the conversion of this compound. The reaction typically achieves high conversion (>90%) and selectivity (>98%).[7]
-
Upon completion, the reaction can be quenched by exposing it to air, and the catalyst can be removed by silica gel chromatography.
-
The solvent is then removed under reduced pressure, and the products can be purified by column chromatography or distillation.
Logical Relationship Diagram
Caption: Logical flow of a cross-metathesis reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. US8173825B2 - Method of making fatty acid ester derivatives - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cross-metathesis of technical grade this compound for the synthesis of bio-based polyesters and polyamides - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
preventing oxidation of methyl oleate during storage and experiments
This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols to prevent the oxidation of methyl oleate during storage and experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound oxidation and why is it a concern?
Q2: What are the primary factors that accelerate the oxidation of this compound?
A2: The main factors that promote the oxidation of this compound are:
-
Oxygen: Direct exposure to air provides the oxygen necessary for the oxidative chain reaction.
-
Temperature: Higher temperatures increase the rate of oxidation reactions.[5][6]
-
Light: UV light, in particular, can initiate the formation of free radicals, triggering the oxidation process.[2]
-
Metal Ions: Transition metals, such as iron and copper, can act as pro-oxidants, catalyzing the decomposition of hydroperoxides and accelerating oxidation.[2]
Q3: How can I visually or qualitatively detect if my this compound has oxidized?
A3: While quantitative analysis is necessary for confirmation, signs of significant oxidation can include a change in color (e.g., yellowing), an increase in viscosity, or the development of a rancid or off-odor. However, in early stages, oxidation may not be apparent without analytical testing.
Q4: What is the difference between primary and secondary oxidation products?
A4: Primary oxidation products are the initial compounds formed when this compound reacts with oxygen, primarily hydroperoxides (measured by the Peroxide Value, PV).[3][7] These compounds are unstable and can break down into a variety of smaller, more stable compounds known as secondary oxidation products, which include aldehydes, ketones, and short-chain fatty acids.[4][8] These secondary products contribute to the rancid flavors and odors associated with oxidized fats and are often measured by the p-Anisidine Value (p-AV) and Thiobarbituric Acid Reactive Substances (TBARS) assay.[3]
Storage and Handling Best Practices
Q5: What are the ideal storage conditions for this compound to minimize oxidation?
A5: To minimize oxidation, this compound should be stored under the following conditions:
-
Temperature: Store at low temperatures. For long-term storage, -20°C is recommended. For short-term use, refrigeration at 4°C is acceptable.[9]
-
Atmosphere: Displace oxygen by blanketing the sample with an inert gas like nitrogen or argon before sealing the container.
-
Light: Store in amber glass vials or other opaque containers to protect from light.
-
Container: Use clean, tightly sealed glass containers. Avoid plastic containers where possible, as oxygen permeability can be a concern.
Q6: How effective are antioxidants in preventing this compound oxidation?
A6: Antioxidants are highly effective at inhibiting oxidation. They work by interrupting the free-radical chain reaction.[10] Common synthetic antioxidants used for this purpose include Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and tert-Butylhydroquinone (TBHQ). The effectiveness can vary depending on the specific ester and the storage conditions.[10][11][12] It is crucial to add antioxidants to fresh, unoxidized this compound, as they cannot reverse oxidation that has already occurred.[13]
Troubleshooting Guide
This section addresses common issues encountered during the storage and use of this compound.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| High Peroxide Value (PV) in a new bottle of this compound. | 1. Improper handling during manufacturing or shipping.2. Compromised container seal allowing oxygen ingress. | 1. Contact the supplier for a replacement.2. Before use, confirm the quality of the new batch using the PV assay. |
| Rapid degradation of this compound during an experiment. | 1. Exposure to air (oxygen) in the experimental setup.2. High experimental temperatures.3. Presence of metal ion contaminants (e.g., from spatulas, glassware).4. Exposure to direct lab lighting (UV). | 1. Perform experiments under an inert atmosphere (nitrogen or argon).2. If possible, lower the experimental temperature.3. Use metal-free equipment or glassware that has been acid-washed to remove trace metals.4. Protect the experimental setup from light using aluminum foil or by working in a dark room. |
| Previously good this compound now shows signs of oxidation. | 1. Frequent opening of the storage container, introducing oxygen.2. Headspace in the container is filled with air.3. Storage temperature is too high (e.g., room temperature). | 1. Aliquot the this compound into smaller, single-use vials upon receipt.2. After each use, flush the headspace of the container with nitrogen or argon before resealing.3. Ensure storage is at or below -20°C for long-term stability. |
| Antioxidant-stabilized this compound is still oxidizing. | 1. Antioxidant was added to already partially oxidized this compound.2. Insufficient concentration of the antioxidant.3. The chosen antioxidant is not effective under the specific experimental conditions. | 1. Always add antioxidants to fresh this compound.2. Consult literature to determine the optimal concentration of the antioxidant for your application (typically 200-1000 ppm).3. Consider testing a different antioxidant (e.g., TBHQ is often more effective than BHA and BHT at higher temperatures).[10][12] |
Data on Oxidative Stability
The following tables summarize data on the stability of fatty acid methyl esters under various conditions.
Table 1: Effect of Storage Temperature on Peroxide Value (PV) of Waste Cooking Oil Methyl Esters
| Storage Time (weeks) | PV at 20°C (meq/kg) | PV at 40°C (meq/kg) |
| 0 | ~5 | ~5 |
| 2 | ~10 | ~15 |
| 4 | ~15 | ~25 |
| 6 | ~20 | ~35 |
| 8 | ~25 | ~45 |
| 10 | ~30 | ~55 |
| 12 | ~35 | ~65 |
| Data adapted from a study on waste cooking oil methyl esters, which have a composition that includes this compound. The trend demonstrates a significant increase in PV over time, which is accelerated at higher temperatures.[5] |
Table 2: Comparative Efficacy of Antioxidants on the Stability of Soybean Oil Ethyl Esters
| Antioxidant | Concentration (ppm) | Induction Time (hours) | Stabilization Factor (F) |
| Control | 0 | 0.23 | 1.00 |
| BHT | 1500 | 2.05 | 8.91 |
| 7000 | 8.12 | 35.30 | |
| BHA | 1500 | 1.88 | 8.17 |
| 2000 | 1.89 | 8.22 | |
| TBHQ | 1500 | 1.70 | 7.39 |
| 8000 | 12.08 | 52.52 | |
| Data adapted from Domingos et al. (2007).[10] The induction time, measured by the Rancimat method, indicates the resistance to oxidation. A higher induction time and stabilization factor signify greater stability. While this study used ethyl esters, the relative effectiveness of the antioxidants is relevant for methyl esters. |
Visualizations
Caption: Autoxidation free-radical chain reaction mechanism.
Caption: Troubleshooting workflow for identifying oxidation sources.
Key Experimental Protocols
Peroxide Value (PV) Determination (AOCS Official Method Cd 8b-90)
This method measures the hydroperoxides (primary oxidation products) in fats and oils. The value is expressed in milliequivalents of active oxygen per kilogram of sample (meq/kg).
Reagents:
-
Acetic Acid-Chloroform Solution (3:2 v/v)
-
Saturated Potassium Iodide (KI) solution (freshly prepared)
-
Deionized Water
-
0.01 N Sodium Thiosulfate (Na₂S₂O₃) solution (standardized)
-
1% Starch indicator solution
Procedure:
-
Accurately weigh approximately 5 g of the this compound sample into a 250 mL glass-stoppered Erlenmeyer flask.[14][15]
-
Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample.[7][15]
-
Add 0.5 mL of saturated KI solution.[7]
-
Stopper the flask and swirl for exactly one minute.[14]
-
Immediately add 30 mL of deionized water, stopper, and shake vigorously.[7][14]
-
Begin titrating with 0.01 N sodium thiosulfate solution, shaking the flask continuously until the yellow iodine color almost disappears.[7]
-
Add 1-2 mL of 1% starch indicator solution. The solution will turn blue/purple.[7][14]
-
Continue the titration dropwise, with vigorous shaking, until the blue color completely disappears.[14]
-
Record the volume of titrant used.
-
Perform a blank determination using the same procedure but without the sample.
Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W
-
S = Volume of titrant for the sample (mL)
-
B = Volume of titrant for the blank (mL)
-
N = Normality of the sodium thiosulfate solution
-
W = Weight of the sample (g)
p-Anisidine Value (p-AV) Determination (AOCS Official Method Cd 18-90)
This method determines the amount of aldehydes (principally 2-alkenals), which are secondary oxidation products.
Reagents:
-
Isooctane
-
p-Anisidine reagent (0.25% w/v in glacial acetic acid)
Procedure:
-
Accurately weigh approximately 0.5-2.0 g of the this compound sample into a 25 mL volumetric flask.
-
Dissolve the sample and make up to the mark with isooctane. This is the sample solution .
-
Measure the absorbance of the sample solution at 350 nm in a spectrophotometer, using isooctane as the reference. This is absorbance A₁ .
-
Pipette 5 mL of the sample solution into one test tube and 5 mL of isooctane into a second (reference) test tube.
-
Pipette 1 mL of the p-anisidine reagent into each test tube.
-
Stopper the tubes, shake, and store in the dark for exactly 10 minutes.
-
Measure the absorbance of the sample solution at 350 nm against the reference solution (isooctane plus reagent). This is absorbance A₂ .
Calculation: p-Anisidine Value (p-AV) = (25 * (1.2 * A₂ - A₁)) / W
-
A₁ = Absorbance of the sample solution
-
A₂ = Absorbance of the reacted sample solution
-
W = Weight of the sample (g)
Thiobarbituric Acid Reactive Substances (TBARS) Assay
This assay measures malondialdehyde (MDA), a secondary oxidation product. The results are often expressed as mg MDA per kg of sample.
Reagents:
-
Thiobarbituric Acid (TBA) reagent (e.g., 0.375% w/v TBA in 0.25 N HCl with 15% trichloroacetic acid, TCA)
-
MDA standard solution for calibration curve
Procedure:
-
Weigh a suitable amount of the this compound sample into a screw-cap test tube.
-
Add a known volume of the TBA reagent to the sample.
-
Prepare a blank using only the TBA reagent.
-
Prepare a series of MDA standards for the calibration curve.
-
Cap the tubes, vortex thoroughly, and heat in a boiling water bath for 15-60 minutes (time depends on the specific protocol).[16][17] This develops a pink-colored complex.
-
Cool the tubes rapidly in an ice bath for 10 minutes.[16][17]
-
Centrifuge the tubes to pellet any precipitate (e.g., 3000 rpm for 10 minutes).[16][17]
-
Transfer the supernatant to a cuvette or a 96-well plate.
-
Measure the absorbance at 532 nm using a spectrophotometer or plate reader.[16]
-
Quantify the MDA concentration in the sample by comparing its absorbance to the standard curve.
Note: The TBARS assay can have specificity issues, as other aldehydes can also react with TBA. However, it remains a widely used method for assessing secondary oxidation.
References
- 1. mdpi.com [mdpi.com]
- 2. ifis.org [ifis.org]
- 3. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. keydiagnostics.com.au [keydiagnostics.com.au]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. iitg.ac.in [iitg.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. organic chemistry - What has stronger antioxidant potential: BHT or BHA? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. myfoodresearch.com [myfoodresearch.com]
- 16. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 17. himedialabs.com [himedialabs.com]
troubleshooting peak tailing of methyl oleate in gas chromatography
Technical Support Center: Gas Chromatography
Welcome to our technical support center. This resource is designed to help you troubleshoot common issues encountered during gas chromatography experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to assist you in resolving problems such as peak tailing with methyl oleate.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in gas chromatography and why is it a problem?
A1: Peak tailing is a phenomenon where the peak in a chromatogram appears asymmetrical, with a "tail" extending from the peak's apex towards the baseline.[1][2] This distortion is problematic because it can reduce the resolution between adjacent peaks, making accurate quantification difficult and compromising the overall reliability of the analytical results.[1][3]
Q2: I am observing peak tailing for this compound. What are the most common causes?
A2: Peak tailing for a relatively non-polar compound like this compound can stem from several issues. The most common causes include:
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Active Sites in the GC System: Interaction of the analyte with active sites, such as exposed silanol groups in the inlet liner or on the column stationary phase, is a primary cause.[1][4]
-
Column Contamination or Degradation: Accumulation of non-volatile residues from previous injections can create active sites or obstruct the sample path.[2][5][6] The stationary phase at the front of the column can also degrade over time.[2]
-
Improper Column Installation: A poorly cut column end or incorrect column positioning in the inlet or detector can create turbulence and dead volume, leading to tailing.[4][5][7]
-
Inlet Issues: A contaminated or poorly chosen inlet liner, a leaking septum, or incorrect injection parameters can all contribute to poor peak shape.[2][8]
-
Sample Overload: Injecting too much sample can saturate the column, causing peak distortion.[1][2]
Q3: Can the choice of GC column affect the peak shape of this compound?
A3: Yes, the column choice is critical. For fatty acid methyl esters (FAMEs) like this compound, a variety of columns can be used, and an unsuitable choice can lead to issues. While this compound is relatively non-polar, using a highly polar column for a sample dissolved in a non-polar solvent can sometimes cause peak shape problems due to solvent-phase polarity mismatch.[6][9] For general FAME analysis, non-polar to mid-polar columns are often used.[10][11]
Q4: How does the injection technique influence peak tailing?
A4: The injection technique significantly impacts peak shape. Issues such as using a splitless injection without an appropriate solvent purge can lead to solvent tailing that can obscure or merge with early-eluting peaks.[2] Overloading the column with too much sample volume or concentration is also a common cause of tailing.[1][2] Additionally, a starting inlet temperature that is too low relative to the solvent's boiling point can cause poor sample focusing and result in peak broadening or tailing.[12]
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of this compound Peak Tailing
This guide provides a step-by-step approach to diagnosing and resolving peak tailing for this compound.
Step 1: Initial Assessment & Diagnosis
The first step is to determine the extent of the problem.
-
Observe the chromatogram: Does only the this compound peak tail, or do all peaks, including the solvent peak, exhibit tailing?[4][13]
-
All peaks tail: This often points to a mechanical or flow path issue, such as a poor column installation, a leak, or a major contamination problem.[4][13]
-
Only this compound (or specific analyte) peaks tail: This suggests a chemical interaction between the analyte and active sites in the system.[1][4]
-
Step 2: Troubleshooting Flow Path and Mechanical Issues
If all peaks are tailing, start by investigating the physical setup of your GC system.
-
Check for Leaks: Ensure all fittings, especially the septum and column connections, are secure and not leaking.[1][8]
-
Inspect the Column Installation:
-
Cool the inlet and detector and turn off the gas flows.
-
Carefully remove the column.
-
Examine the column ends. They should be cleanly cut at a 90-degree angle with no jagged edges or shards.[4][7] If the cut is poor, trim 5-10 cm from the end of the column.
-
Reinstall the column according to the manufacturer's instructions, ensuring the correct insertion depth into the inlet and detector.[4][5] An incorrect position can create dead volume.[4]
-
Step 3: Addressing Chemical Activity and Contamination
If only the this compound peak is tailing, or if mechanical issues have been ruled out, focus on active sites and contamination.
-
Inlet Maintenance:
-
Column Conditioning (Bake-out): Bake out the column at a temperature slightly above your highest analysis temperature (but below the column's maximum temperature limit) to remove semi-volatile contaminants.[2]
-
Column Trimming: If contamination is suspected at the head of the column, trim 10-20 cm from the inlet end.[2][5] This removes the most contaminated section of the stationary phase.
Step 4: Method Parameter Optimization
If the issue persists, review and optimize your GC method parameters.
-
Injection Volume: If you suspect column overload, try injecting a smaller volume or diluting your sample.[1][14]
-
Inlet Temperature: Ensure the inlet temperature is appropriate for the solvent and analyte. A common starting point for FAME analysis is 250 °C.[15]
-
Solvent Choice: A mismatch in polarity between the sample solvent and the stationary phase can sometimes cause peak distortion.[1][6]
Experimental Protocols
Protocol 1: GC Inlet Maintenance
-
Cooldown: Set the inlet and oven temperatures to a safe, low temperature (e.g., 40°C) and allow the instrument to cool down.
-
Turn off Gases: Turn off the carrier and other gases at the instrument.
-
Remove Column: Carefully loosen the column nut at the inlet and gently pull the column out.
-
Remove Septum and Liner: Unscrew the septum nut and remove the old septum. Then, remove the inlet liner.
-
Clean Inlet: If necessary, clean the inside of the inlet with an appropriate solvent (e.g., methanol or hexane) using a lint-free swab.
-
Install New Liner and Septum: Insert a new, deactivated liner and a new septum.
-
Reinstall Column: Reinstall the column, ensuring the correct insertion depth.
-
Leak Check: Restore gas flow and perform a leak check.
-
Conditioning: Heat the inlet to your method temperature and allow it to equilibrate.
Protocol 2: GC Column Trimming
-
Cooldown and Gas Off: Follow steps 1 and 2 from the Inlet Maintenance protocol.
-
Remove Column: Remove the column from both the inlet and the detector.
-
Cut the Column: Using a ceramic scoring wafer or a specialized column cutting tool, score the column at the desired length (e.g., 10-20 cm from the inlet end).
-
Break the Column: Gently flex the column at the score to create a clean break.
-
Inspect the Cut: Use a magnifying glass to inspect the cut. It should be a clean, 90-degree angle with no burrs.[4][7] If the cut is not clean, repeat the process.
-
Reinstall Column: Reinstall the column in the inlet and detector.
-
Leak Check and Condition: Perform a leak check and condition the column as needed.
Data Presentation
Table 1: Example GC Parameters for FAME Analysis
| Parameter | Value | Reference |
| Inlet Temperature | 250 °C | [15] |
| Injection Volume | 1 µL | [15] |
| Split Ratio | 100:1 | [15] |
| Carrier Gas | Helium | [15] |
| Constant Flow Rate | 1 mL/min | [15] |
| Oven Program | 60°C (hold 2 min), then 10°C/min to 200°C, then 5°C/min to 240°C (hold 7 min) | [15] |
| Detector Temperature | 280 °C | [11] |
Note: These are example parameters and may need to be optimized for your specific application and instrument.
Visualizations
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. youtube.com [youtube.com]
- 6. agilent.com [agilent.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Peaks tailing-problem on fatty acid and ester analyses - Chromatography Forum [chromforum.org]
- 9. GC tailing solvent peak - Page 2 - Chromatography Forum [chromforum.org]
- 10. GC Analyses of FAMEs by Boiling Point Elution [sigmaaldrich.com]
- 11. agilent.com [agilent.com]
- 12. agilent.com [agilent.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. gmpinsiders.com [gmpinsiders.com]
- 15. agilent.com [agilent.com]
minimizing artifact formation during methyl oleate sample preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize artifact formation during methyl oleate sample preparation for analytical procedures such as gas chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: What are the most common types of artifacts encountered during this compound sample preparation?
A1: Artifact formation is a critical issue that can compromise the accuracy of analytical results. The most prevalent artifacts include:
-
Oxidation Products: Due to the presence of a double bond, this compound is susceptible to oxidation, which can be accelerated by heat, light, and the presence of metal ions.[1][2] Common oxidation artifacts include hydroperoxides, aldehydes, ketones, carboxylic acids, and cyclic ethers.[1][3][4]
-
Degradation Products: High temperatures, particularly during derivatization or GC analysis, can lead to the thermal degradation of this compound.[3] This can result in the formation of various smaller molecules, including aldehydes, ketones, alcohols, alkanes, and furanoid compounds.[3]
-
Derivatization Byproducts: The process of converting oleic acid or triglycerides to this compound (transesterification or methylation) can introduce artifacts.
-
Incomplete Reaction: Can leave residual free fatty acids (FFAs) or triacylglycerols (TGs) in the sample.[5]
-
Isomerization: Acid-catalyzed methods can sometimes promote the isomerization of the cis-double bond in this compound to the trans-conformation (methyl elaidate).[6]
-
Side Reactions: When using acidic catalysts like HCl or BF3 at high temperatures, side reactions can occur, especially in complex samples containing cholesterol, leading to artifacts like 3,5-cholestadiene and cholesteryl methyl ether.[5]
-
-
Contamination: Contaminants from solvents, reagents, or lab equipment can be mistakenly identified as sample components.[7] Phthalate esters are common contaminants.[7]
Q2: How can I prevent the oxidation of my this compound sample?
A2: To minimize oxidation, consider the following precautions:
-
Use High-Purity Solvents and Reagents: Ensure all solvents and reagents are of high purity and free from peroxides.
-
Inert Atmosphere: Whenever possible, handle samples under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Avoid High Temperatures and Light Exposure: Store samples at low temperatures (e.g., -20°C) and in amber vials to protect them from light.[2][8][9] During sample preparation, use the mildest heating conditions that still ensure complete derivatization.
-
Use of Antioxidants: For samples that are particularly sensitive to oxidation, the addition of an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent can be beneficial.
Q3: I am seeing tailing peaks for my this compound in the GC chromatogram. What could be the cause?
A3: Peak tailing in GC analysis of FAMEs can be caused by several factors:
-
Active Sites in the GC System: Free fatty acids that were not completely derivatized can interact with active sites in the GC inlet liner, column, or detector, leading to tailing. The presence of non-volatile residues in the inlet can also contribute to this problem.
-
Column Degradation: The stationary phase of the GC column can degrade over time, exposing active sites.
-
Improper Sample Preparation: The presence of non-volatile material or contaminants in the injected sample can cause peak tailing.
-
System Contamination: Fragments of septa or O-rings in the inlet can also lead to peak distortion.[10]
To troubleshoot, you can try injecting a standard mixture of FAMEs to see if the problem persists. If it does, systematically check and clean the injector, replace the liner and septum, and trim the column.[10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Appearance of unexpected peaks in the chromatogram | Oxidation of this compound | - Handle samples under an inert atmosphere.- Store samples at low temperatures and protected from light.- Use fresh, high-purity solvents. |
| Thermal degradation | - Use lower temperatures for derivatization and GC analysis.- Reduce heating times. | |
| Incomplete derivatization | - Optimize reaction time, temperature, and catalyst concentration.- Ensure proper mixing of reagents and sample. | |
| Contamination from reagents or glassware | - Use high-purity reagents and solvents.- Thoroughly clean all glassware. | |
| Low yield of this compound | Incomplete derivatization | - Increase reaction time or temperature (while monitoring for degradation).- Use a more effective catalyst for your sample type.[5][11] |
| Hydrolysis of FAMEs | - Minimize water content in the reaction mixture, as acid-catalyzed methylation is a reversible reaction.[5] | |
| Loss of sample during workup | - Ensure proper phase separation during extraction.- Minimize evaporation steps. | |
| Poor peak shape (e.g., tailing) | Presence of free fatty acids | - Ensure complete methylation by optimizing the derivatization protocol.- Use a derivatization agent that also esterifies free fatty acids if they are present in the initial sample.[12] |
| Active sites in the GC system | - Clean or replace the GC inlet liner.- Trim the analytical column.- Check for and remove any debris in the inlet.[10] | |
| Inconsistent results between replicates | Non-homogenous sample | - Ensure the sample is thoroughly mixed before taking an aliquot. |
| Inaccurate pipetting of reagents | - Calibrate pipettes regularly.- Consider using an automated sample preparation system for improved precision.[12][13] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Methylation using Methanolic HCl
This method is suitable for the esterification of free fatty acids and transesterification of glycerolipids.
Reagents:
-
Methanolic HCl (1.25 M): Carefully add 2 mL of acetyl chloride to 18 mL of anhydrous methanol.[14] Caution: This reaction is exothermic.
-
Hexane (GC grade)
-
Saturated NaCl solution
Procedure:
-
To approximately 10-20 mg of the lipid sample in a screw-cap vial, add 2 mL of methanolic HCl.
-
Cap the vial tightly and heat at 80°C for 1-2 hours.
-
Allow the vial to cool to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex the mixture for 30 seconds.
-
Centrifuge briefly to separate the layers.
-
Transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.
Protocol 2: Base-Catalyzed Transesterification using Sodium Methoxide
This method is rapid and effective for transesterifying triacylglycerols but does not esterify free fatty acids.[15]
Reagents:
-
Sodium Methoxide (0.5 M in methanol)
-
Hexane (GC grade)
-
Saturated NaCl solution
Procedure:
-
Dissolve approximately 10-20 mg of the oil sample in 1 mL of hexane in a screw-cap vial.
-
Add 0.2 mL of 0.5 M sodium methoxide solution.
-
Cap the vial tightly and vortex vigorously for 2 minutes at room temperature.
-
Add 1 mL of saturated NaCl solution to stop the reaction.
-
Vortex for 30 seconds.
-
Centrifuge briefly to separate the layers.
-
Transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.
Data Presentation
Table 1: Comparison of Derivatization Conditions for Triacylglycerols (TG)
| Catalyst | Temperature (°C) | Time (min) | Yield of this compound (%) | Artifacts Observed | Reference |
| 1.2% HCl in Methanol | 100 | 30 | >96 | Minor amounts of FFA | [5] |
| 0.6% HCl in Methanol | 100 | 90 | >96 | Less FFA compared to 1.2% HCl | [5] |
| 1.2% HCl in Methanol | 45 | 480 (8h) | >96 | - | [5] |
| 0.5 M NaOCH₃ in Methanol | 50 | 10 | High | None specified | [15] |
Table 2: Common Artifacts and Their Origin
| Artifact | Origin | Analytical Indication |
| Hydroperoxides, Aldehydes, Ketones | Oxidation | Appearance of new peaks, often at earlier retention times. |
| Methyl elaidate (trans isomer) | Isomerization during acid catalysis | A peak eluting very close to the this compound peak, often requiring specialized GC columns for separation. |
| Free Fatty Acids (FFAs) | Incomplete esterification or hydrolysis | Tailing peaks in the chromatogram. |
| Cholesteryl methyl ether | Side reaction with cholesterol (acid catalysis) | An additional peak that may co-elute with FAMEs.[5] |
Visualizations
Caption: Workflow for this compound sample preparation with potential points of artifact formation.
Caption: Major artifact formation pathways from this compound during sample preparation.
References
- 1. Experimental study of the oxidation of this compound in a jet-stirred reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound CAS 112-62-9 | 109743 [merckmillipore.com]
- 9. This compound reference substance for gas chromatography | 112-62-9 [sigmaaldrich.com]
- 10. Peaks tailing-problem on fatty acid and ester analyses - Chromatography Forum [chromforum.org]
- 11. Preparation of fatty acid methyl esters for gas-chromatographic analysis of marine lipids: insight studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 15. aocs.org [aocs.org]
challenges in the purification of methyl oleate from reaction mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of methyl oleate from reaction mixtures.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Q1: Why is my this compound yield unexpectedly low after the reaction?
A1: Low yields of this compound can stem from several factors throughout the synthesis and purification process. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction: The esterification or transesterification reaction may not have gone to completion.
-
Solution: Ensure optimal reaction conditions. This includes verifying the correct molar ratio of alcohol (e.g., methanol) to the oleic acid or triglyceride source, appropriate catalyst concentration, and optimal reaction temperature and time. For instance, in a photocatalytic esterification using TiO2, a high conversion of 98% was achieved at 55°C with a 1:55 molar ratio of oleic acid to methanol and 20% catalyst loading.[1][2] Consider using a method to drive the reaction forward, such as removing water as it is formed.[3]
-
-
Side Reactions: Saponification (soap formation) can occur, especially with base catalysts, if the starting materials contain high levels of free fatty acids or water. This consumes the catalyst and reduces the ester yield.[4]
-
Solution: Use starting materials with low free fatty acid and water content. If using a feedstock with high free fatty acids, consider an acid-catalyzed esterification pre-treatment step.
-
-
Product Loss During Work-up: Significant amounts of this compound can be lost during the washing and separation steps.
-
Solution: Minimize the number of washing steps. After washing, ensure complete phase separation to avoid discarding the product with the aqueous layer. Using a separatory funnel and allowing adequate time for the layers to settle is crucial.
-
-
Losses During Purification: Each purification step (distillation, chromatography, crystallization) will have some inherent product loss.
-
Solution: Optimize the chosen purification method to maximize recovery. For example, in fractional distillation, ensure the column is well-insulated to maintain the temperature gradient.[5]
-
Q2: I am having difficulty separating the glycerol byproduct from my this compound.
A2: The separation of glycerol from the this compound (biodiesel) layer is a common challenge due to their partial miscibility, which can be influenced by the presence of unreacted methanol.
-
Gravity Separation: This is the simplest method, relying on the density difference between the two layers.
-
Troubleshooting: If separation is slow or incomplete, it may be due to the formation of an emulsion, often stabilized by unreacted methanol.[6] Gently warming the mixture can sometimes help to break the emulsion. Allowing the mixture to stand for an extended period (several hours to overnight) can also improve separation.
-
-
Water Washing: Adding water can help to extract the more polar glycerol and residual methanol from the this compound phase.
-
Troubleshooting: While effective, vigorous washing can lead to the formation of stable emulsions.[6] Use gentle inversions rather than vigorous shaking. If an emulsion does form, a small amount of a saturated sodium chloride solution (brine) can help to break it.
-
-
Liquid-Liquid Extraction: This method uses a solvent system to partition the glycerol and this compound into different phases.
Q3: How can I effectively remove unreacted methanol from my this compound?
A3: Residual methanol is a common impurity that can affect the quality and downstream applications of this compound.
-
Evaporation/Distillation: Methanol has a much lower boiling point (64.7°C) than this compound (boiling point at atmospheric pressure is approximately 351.4°C with decomposition, vacuum distillation range is 168-218.5°C/10mmHg).[9]
-
Solution: Heating the crude this compound mixture to a temperature above the boiling point of methanol will evaporate the residual alcohol. This process can be performed at atmospheric pressure or under reduced pressure (vacuum) to lower the required temperature and prevent degradation of the this compound. A superficial multilayer distiller under negative pressure can also be used for efficient methanol removal.[10]
-
-
Water Washing: As mentioned previously, washing with water will help to remove the water-soluble methanol.
Q4: My purified this compound is not reaching the desired purity level. What can I do?
A4: Achieving high purity often requires a combination of purification techniques or optimization of a single method.
-
Fractional Vacuum Distillation: This is a widely used method for purifying fatty acid methyl esters.[11] It is particularly effective at separating esters with different chain lengths or degrees of unsaturation.
-
Troubleshooting: Poor separation can result from an inefficient column, an incorrect temperature gradient, or distilling too quickly.[5] Ensure you are using a fractionating column with sufficient theoretical plates for your separation needs. Maintain a slow and steady distillation rate.
-
-
Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase.
-
Troubleshooting: If separation is poor, the choice of stationary phase (e.g., silica gel) and mobile phase (solvent system) may need to be optimized. Thin-layer chromatography (TLC) can be used to quickly screen for an effective solvent system before running the column. Issues such as cracking of the column bed or improper sample loading can also lead to poor separation.
-
-
Low-Temperature Crystallization: This method exploits the differences in melting points of the components in the mixture. Saturated fatty acid methyl esters have higher melting points than unsaturated ones like this compound.
-
Troubleshooting: The "oiling out" of the product instead of forming crystals can be an issue. This may be due to the melting point of the compound being lower than the temperature of the crystallization solvent, or the presence of significant impurities. Re-heating the mixture and adding more solvent, then cooling slowly, can sometimes resolve this.[12] The choice of solvent and the cooling rate are critical parameters to control.[13]
-
Quantitative Data on Purification Methods
The following table summarizes typical purity and yield data for various this compound purification methods found in the literature.
| Purification Method | Starting Material | Achieved Purity of this compound | Yield | Reference |
| Fractional Distillation & Crystallization | Olive Oil Fatty Acid Methyl Esters | 90-97% | Not Specified | |
| Urea Complexation & Molecular Distillation | Fish Oil | High Purity (for EPA/DHA esters) | Not Specified | [11] |
| Solvent Crystallization | Fatty Acid Ethyl Ester Mixture | 69.8% (for this compound) | 56.0% | [11] |
| Reactive Distillation | Oleic Acid and Methanol | 99% (calculated) | 99% (calculated) | [3] |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This protocol is a general guideline for purifying this compound from a reaction mixture containing other fatty acid methyl esters and minor impurities.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux column), a condenser, a receiving flask, and a vacuum adapter.
-
Place a stir bar in the round-bottom flask.
-
Ensure all glass joints are properly sealed with vacuum grease.
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
-
Procedure:
-
Charge the crude this compound into the round-bottom flask.
-
Begin stirring and apply vacuum.
-
Gradually heat the flask using a heating mantle.
-
Monitor the temperature at the head of the fractionating column.
-
Discard the initial fraction (forerun), which may contain lower-boiling impurities.
-
Collect the fraction that distills over at the boiling point of this compound under the applied vacuum (e.g., 168-218.5°C at 10 mmHg).[9]
-
Stop the distillation before the flask is completely dry to prevent the formation of peroxides.
-
Allow the apparatus to cool completely before releasing the vacuum.
-
Protocol 2: Purification by Column Chromatography
This protocol provides a general method for the purification of this compound using silica gel chromatography.
-
Slurry Preparation:
-
In a beaker, mix silica gel with a non-polar solvent (e.g., hexane) to form a slurry.
-
-
Column Packing:
-
Secure a chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand.
-
Pour the silica gel slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing and remove air bubbles.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system (e.g., a gradient of ethyl acetate in hexane). The polarity of the solvent can be gradually increased to elute compounds with stronger interactions with the silica gel.
-
Collect fractions in separate test tubes.
-
-
Analysis:
-
Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing pure this compound.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Protocol 3: Low-Temperature Crystallization
This method is effective for separating unsaturated fatty acid methyl esters like this compound from their saturated counterparts.
-
Dissolution:
-
Dissolve the crude this compound mixture in a suitable solvent (e.g., acetone, hexane) at a concentration that allows for crystallization upon cooling.
-
-
Cooling:
-
Slowly cool the solution in a low-temperature bath (e.g., dry ice/acetone or a programmable chiller). A slow cooling rate promotes the formation of larger, purer crystals.
-
-
Crystallization:
-
The saturated fatty acid methyl esters will crystallize out of the solution first due to their higher melting points, while the this compound remains in the liquid phase.
-
-
Filtration:
-
Quickly filter the cold mixture through a pre-cooled Büchner funnel to separate the crystallized saturated esters from the this compound-rich filtrate.
-
-
Solvent Removal:
-
Remove the solvent from the filtrate using a rotary evaporator to obtain the purified this compound.
-
Protocol 4: Purity Analysis by Gas Chromatography-Flame Ionization Detector (GC-FID)
This protocol outlines a general procedure for determining the purity of a this compound sample.
-
Sample Preparation:
-
Dilute a small amount of the purified this compound in a suitable solvent (e.g., hexane) to an appropriate concentration for GC analysis.
-
-
GC-FID System:
-
Use a gas chromatograph equipped with a flame ionization detector and a capillary column suitable for FAME analysis (e.g., a polar column).
-
-
Instrumental Conditions:
-
Injector Temperature: Typically 250°C.
-
Detector Temperature: Typically 280°C.
-
Oven Temperature Program: A temperature ramp is used to separate the different FAMEs. For example, start at a lower temperature and gradually increase to a higher temperature.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
-
Injection and Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
The components will separate based on their boiling points and interaction with the column's stationary phase.
-
The FID will detect the eluting compounds, generating a chromatogram.
-
-
Data Interpretation:
-
Identify the this compound peak based on its retention time, which can be confirmed by running a certified reference standard.
-
The purity is determined by calculating the peak area of this compound as a percentage of the total area of all peaks in the chromatogram. For accurate quantification, an internal or external standard method should be employed.[14][15]
-
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. grant.rscf.ru [grant.rscf.ru]
- 4. gala.gre.ac.uk [gala.gre.ac.uk]
- 5. Purification [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. chemicalbook.com [chemicalbook.com]
- 10. CN104403804A - Method for removing methanol from crude methyl ester - Google Patents [patents.google.com]
- 11. macbeth-project.eu [macbeth-project.eu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. thescipub.com [thescipub.com]
- 14. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 15. jppres.com [jppres.com]
Technical Support Center: Thermal Degradation of Methyl Oleate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the thermal degradation pathways of methyl oleate.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound degradation under thermal stress?
A1: Under thermal stress, particularly in the presence of oxygen, this compound primarily degrades through a free radical autoxidation mechanism. This process involves three main stages:
-
Initiation: Formation of initial radicals, often through the abstraction of a hydrogen atom from the carbon atoms adjacent to the double bond (allylic positions).
-
Propagation: The initial radicals react with oxygen to form peroxy radicals, which then abstract hydrogen from other this compound molecules to form hydroperoxides and new alkyl radicals, propagating the chain reaction.
-
Termination: Radicals combine to form non-radical products.
The hydroperoxides formed during propagation are unstable at high temperatures and decompose to produce a complex mixture of secondary products, including aldehydes, ketones, carboxylic acids, and shorter-chain esters.[1][2] In the absence of oxygen (pyrolysis), degradation proceeds through different pathways, often involving cleavage of C-C bonds.
Q2: What are the major degradation products observed?
A2: The thermal degradation of this compound yields a wide array of volatile and non-volatile products. In the presence of oxygen, common products include:
-
Aldehydes and Ketones: Formed from the cleavage of hydroperoxides.
-
Carboxylic Acids: Resulting from further oxidation of aldehydes.[1]
-
Alkenes and Dienes: Can be formed through various decomposition pathways.[3]
-
Shorter-chain methyl esters: Resulting from cleavage of the carbon chain.
-
Cyclic ethers and other oxygenated heterocyclic compounds. [3]
Under pyrolysis conditions (absence of oxygen), the product distribution will differ, with a higher proportion of hydrocarbons.
Q3: How does temperature influence the degradation pathways?
A3: Temperature is a critical factor in the degradation of this compound.
-
Low to Intermediate Temperatures (e.g., 550-850 K): Oxidation leads to the formation of oxygenated species like cyclic ethers, aldehydes, and ketones.[3]
-
High Temperatures (e.g., > 850 K): The formation of these oxygenated species decreases, and an increase in unsaturated species (alkenes) is observed.[3] The rate of decomposition generally increases with temperature.[4]
Q4: What is the role of the double bond in the degradation of this compound?
A4: The double bond in this compound is the most reactive site and significantly influences its degradation. It is responsible for:
-
Lowering the activation energy for hydrogen abstraction at the allylic positions, making it more susceptible to oxidation than its saturated counterpart, methyl stearate.[4]
-
Formation of specific products such as dienes and esters with two double bonds.[3]
-
Addition reactions with radicals like H, OH, and HO₂, leading to the formation of cyclic ethers and other oxygenated compounds.[3]
Troubleshooting Guide
Problem 1: I am observing a large number of unexpected peaks in my Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
-
Possible Cause 1: Secondary Reactions. At elevated temperatures, primary degradation products can undergo further reactions, leading to a more complex product mixture.
-
Troubleshooting Tip: Try to analyze the degradation products at shorter reaction times or lower temperatures to minimize secondary reactions and identify the primary products first.
-
-
Possible Cause 2: Sample Contamination. Impurities in the initial this compound sample or contaminants in the experimental setup can lead to additional peaks.
-
Troubleshooting Tip: Run a blank analysis of your solvent and check the purity of your this compound standard using GC-MS before the degradation experiment.
-
-
Possible Cause 3: Isomer Formation. The degradation process can lead to the formation of various structural and geometric (cis/trans) isomers of the degradation products, which may appear as distinct peaks.[1]
-
Troubleshooting Tip: Use high-resolution capillary columns in your GC for better separation of isomers. Refer to mass spectral libraries and literature for the identification of known isomers of this compound degradation products.
-
Problem 2: My results for thermal degradation in an inert atmosphere (pyrolysis) are not reproducible.
-
Possible Cause 1: Oxygen Leakage. Even small amounts of oxygen can significantly alter the degradation pathway, leading to oxidative products and variability in results.
-
Troubleshooting Tip: Thoroughly purge your reaction system with an inert gas (e.g., nitrogen, argon) before heating. Use oxygen traps and ensure all connections in your setup are airtight.
-
-
Possible Cause 2: Inconsistent Heating Rate. The rate at which the sample is heated can affect the degradation kinetics and product distribution.[5]
Problem 3: I am having difficulty identifying the chemical structures of the degradation products from the mass spectra.
-
Possible Cause: Co-elution of Peaks. If multiple compounds have similar retention times, their mass spectra will overlap, making identification difficult.
-
Troubleshooting Tip: Optimize your GC temperature program to improve the separation of peaks. Using a longer column or a column with a different stationary phase can also enhance separation.
-
-
Possible Cause: Lack of Reference Spectra. Many degradation products may not be present in standard mass spectral libraries.
-
Troubleshooting Tip: Compare your experimental mass spectra with data from published literature on this compound degradation. Techniques like GC-FTIR can provide complementary information on functional groups to aid in identification.[8]
-
Data Presentation
Table 1: Major Volatile Compounds Identified from Thermal Decomposition of this compound Hydroperoxides
| Compound Class | Specific Compounds Identified |
| Aldehydes | Heptanal, Octanal, Nonanal, 2-Decenal, 2-Undecenal |
| Ketones | 2-Octanone, 2-Nonanone |
| Esters | Methyl octanoate, Methyl nonanoate, Methyl 9-oxononanoate |
| Alcohols | 1-Heptanol, 1-Octanol |
| Hydrocarbons | Heptane, Octane, Decane |
Note: This table is a summary of commonly identified compounds. The exact composition and relative abundance will vary depending on the specific experimental conditions.[2][8]
Experimental Protocols
Protocol 1: Analysis of Thermal Degradation Products by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
-
Sample Preparation: Accurately weigh a small amount of high-purity this compound (typically in the microgram range) into a pyrolysis sample cup.
-
System Preparation:
-
Install an appropriate capillary column (e.g., DB-5ms) in the GC.
-
Set the GC oven temperature program (e.g., initial temperature of 40°C, hold for 2 minutes, then ramp to 280°C at 10°C/min).
-
Set the mass spectrometer to scan a suitable mass range (e.g., m/z 35-550).
-
Purge the pyrolysis unit with an inert gas (e.g., Helium) to remove any residual oxygen.
-
-
Pyrolysis: Place the sample cup in the pyrolyzer. Heat the sample to the desired pyrolysis temperature (e.g., 600°C) for a short duration (e.g., 10-20 seconds). The volatile pyrolysis products are immediately transferred to the GC column.
-
GC-MS Analysis: The injected compounds are separated by the GC and detected by the MS.
-
Data Analysis: Identify the degradation products by comparing the obtained mass spectra with spectral libraries (e.g., NIST) and literature data.
Protocol 2: Accelerated Oxidation Test using a Rancimat Instrument
-
Sample Preparation: Place a specified amount of this compound (e.g., 3 g) into a reaction vessel.
-
Experimental Setup:
-
Place the reaction vessel in the heating block of the Rancimat instrument set to the desired temperature (e.g., 110°C).[1]
-
Bubble a constant stream of purified air through the sample at a defined flow rate (e.g., 20 L/h).[1]
-
Pass the effluent gas through a measurement vessel containing deionized water.
-
-
Measurement: The volatile acidic compounds formed during oxidation are trapped in the water, increasing its conductivity. The instrument continuously monitors the conductivity of the water.
-
Data Analysis: The induction time is determined as the time taken for the conductivity to show a sharp increase. A shorter induction time indicates lower oxidative stability. Samples can be withdrawn at different time points for analysis of degradation products by other techniques like GC-MS.
Visualizations
Caption: Autoxidation pathway of this compound.
Caption: Experimental workflow for analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Experimental study of the oxidation of this compound in a jet-stirred reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing GC-MS for Sensitive Methyl Oleate Detection
Welcome to the technical support center for optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the sensitive detection of methyl oleate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions to enhance your analytical outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Question: Why am I seeing poor peak shape (tailing or fronting) for my this compound standard?
Answer: Poor peak shape is a common issue that can often be resolved by addressing several potential causes:
-
Active Sites in the GC System: The acidic nature of free fatty acids can cause tailing. While this compound is the ester form, residual underivatized oleic acid or active sites in the inlet liner, column, or detector can lead to peak tailing.
-
Solution: Ensure derivatization is complete. Use a fresh, deactivated inlet liner, preferably with glass wool. Trim the first few centimeters of the column to remove any active sites that may have developed.[1]
-
-
Improper Column Installation: A poorly cut column or incorrect installation depth into the inlet or detector can cause peak distortion.
-
Solution: Ensure the column is cut cleanly and squarely. Follow the manufacturer's instructions for the correct installation depth for your specific GC-MS instrument.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting.
-
Solution: Dilute your sample and reinject.
-
-
Inlet Temperature: An inlet temperature that is too low can cause slow vaporization and result in broader peaks.
-
Solution: Ensure the inlet temperature is appropriate for the volatility of this compound. A typical starting point is 250°C.[2]
-
Question: I am not achieving the desired sensitivity for this compound. How can I improve my detection limits?
Answer: Low sensitivity can be a significant hurdle. Here are several strategies to boost your signal-to-noise ratio:
-
Optimize Injection Parameters:
-
Injection Volume: Increasing the injection volume can increase the amount of analyte introduced to the system. However, be mindful of potential solvent effects and column overload.
-
Injection Mode: For trace analysis, a splitless injection is preferred over a split injection to ensure the majority of the sample reaches the column.[3] Programmed Temperature Vaporization (PTV) inlets can also enhance sensitivity by allowing for large volume injections.[4]
-
-
Mass Spectrometer Settings:
-
Selected Ion Monitoring (SIM) Mode: Instead of scanning a full mass range, using SIM mode to monitor specific, abundant ions of this compound will significantly increase sensitivity.[5][6][7] Key ions for this compound (C19H36O2, MW: 296.5) include m/z 296 (molecular ion), 264 (M-32, loss of methanol), and 265 (M-31, loss of a methoxy group).[5][6][8][9]
-
Dwell Time: In SIM mode, increasing the dwell time for each ion can improve the signal-to-noise ratio. A dwell time of 75-100 ms is a good starting point.[10][11]
-
MS/MS: For complex matrices, using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode can provide the highest sensitivity and selectivity.[4][12]
-
-
GC Parameters:
-
Carrier Gas Flow Rate: Optimizing the carrier gas flow rate can lead to sharper peaks and better sensitivity.
-
Oven Temperature Program: A slower temperature ramp can result in narrower peaks, which can improve the signal-to-noise ratio.
-
Question: My this compound peak is co-eluting with other components in my sample. How can I improve the resolution?
Answer: Co-elution can be addressed by modifying the chromatographic conditions:
-
Column Selection: The choice of GC column is critical for separating fatty acid methyl esters (FAMEs).
-
Polar Columns: Highly polar columns, such as those with cyanopropyl or polyethylene glycol (wax) stationary phases, are excellent for separating FAMEs based on their degree of unsaturation and cis/trans isomerism.[13][14][15] Examples include DB-FATWAX, HP-88, and SP-2560.[3][13]
-
Column Dimensions: A longer column (e.g., 60 m or 100 m) will provide better resolution than a shorter column. A smaller internal diameter (e.g., 0.25 mm) also enhances separation efficiency.[3][13]
-
-
Oven Temperature Program:
-
Lower Initial Temperature: Starting the oven program at a lower temperature can improve the separation of early-eluting compounds.
-
Slower Ramp Rate: Decreasing the temperature ramp rate (e.g., from 10°C/min to 2-4°C/min) will increase the time components spend interacting with the stationary phase, leading to better resolution.[3]
-
Frequently Asked Questions (FAQs)
Q1: Do I need to derivatize oleic acid to this compound before GC-MS analysis?
A1: Yes, it is highly recommended. Free fatty acids like oleic acid are polar and have high boiling points, which can lead to poor peak shape and retention on many GC columns.[16] Derivatization to their corresponding fatty acid methyl esters (FAMEs), such as this compound, increases their volatility and reduces their polarity, making them much more suitable for GC analysis.[13]
Q2: What is a typical derivatization protocol for converting oleic acid to this compound?
A2: A common and effective method is esterification using a catalyst like boron trifluoride (BF3) in methanol.[17] While specific protocols may vary, a general procedure is provided in the "Experimental Protocols" section below.
Q3: Which GC column is best for analyzing this compound?
A3: The ideal column depends on the complexity of your sample.
-
For general-purpose analysis and separation from saturated FAMEs, a mid-polarity column can be used.
-
For complex mixtures containing various unsaturated FAMEs and cis/trans isomers, a highly polar column is recommended.[14] Cyanopropyl silicone columns (e.g., HP-88) and polyethylene glycol (wax) columns (e.g., DB-WAX) are commonly used for FAME analysis.[13][14]
Q4: What are the key mass spectral fragments of this compound that I should look for?
A4: The electron ionization (EI) mass spectrum of this compound has several characteristic ions. The molecular ion is observed at m/z 296.[6][9] Other significant fragments include m/z 264 (loss of methanol) and 265 (loss of the methoxy group).[5][6][8] The base peak is often a smaller fragment, such as m/z 55.[6]
Q5: What is a good starting point for the GC oven temperature program?
A5: A good starting point for a GC oven program for this compound analysis on a polar column would be:
-
Initial temperature: 60-80°C, hold for 1 minute.
-
Ramp 1: Increase to 175-220°C at a rate of 2-5°C/minute.
-
Hold at the final temperature for 10-20 minutes to ensure all components have eluted.[3] The exact program should be optimized based on your specific column and desired separation.
Data Presentation
Table 1: Recommended GC-MS Parameters for this compound Analysis
| Parameter | Recommended Setting for General Analysis | Recommended Setting for High Sensitivity (Trace Analysis) |
| GC System | ||
| Injection Mode | Split (e.g., 20:1) | Splitless |
| Injection Volume | 1 µL | 1-2 µL |
| Inlet Temperature | 250 - 290°C[2][3] | 260°C |
| Carrier Gas | Helium | Helium |
| Flow Rate | 1.2 mL/min (constant flow)[3] | 1.0 - 1.5 mL/min (constant flow) |
| Column Type | Polar (e.g., DB-FATWAX UI, HP-88)[3][13] | Highly Polar (e.g., SP-2560, HP-88)[2][13] |
| Column Dimensions | 30 m x 0.25 mm ID x 0.25 µm film | 60 m x 0.25 mm ID x 0.25 µm film |
| Oven Program | Initial: 80°C (1 min), Ramp: 10°C/min to 290°C (hold 10 min) | Initial: 60°C (1 min), Ramp 1: 5°C/min to 100°C, Ramp 2: 2°C/min to 220°C (hold 20 min)[3] |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV[6] | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-350) | Selected Ion Monitoring (SIM) or MRM |
| Monitored Ions (SIM) | N/A | m/z 296, 265, 264[6] |
| Dwell Time (SIM) | N/A | 100 ms[11] |
| Source Temperature | 230°C[6] | 230°C |
| Quadrupole Temp. | 150°C[6] | 150°C |
Experimental Protocols
Protocol 1: Derivatization of Oleic Acid to this compound using Boron Trifluoride-Methanol
This protocol describes a common method for the esterification of fatty acids.
-
Sample Preparation: Weigh approximately 1-25 mg of the lipid-containing sample into a screw-capped glass tube.
-
Reagent Addition: Add 2 mL of 12-14% boron trifluoride (BF3) in methanol to the sample.[2]
-
Reaction: Cap the tube tightly and heat at 60-100°C for 5-10 minutes. The optimal time and temperature may need to be determined empirically.
-
Extraction: After cooling, add 1 mL of water and 1 mL of a nonpolar solvent (e.g., hexane or heptane) to the tube.
-
Mixing and Separation: Shake the tube vigorously to extract the FAMEs into the organic layer. Allow the layers to separate.
-
Collection: Carefully transfer the upper organic layer containing the this compound to a clean vial for GC-MS analysis.
-
Drying (Optional but Recommended): Pass the organic layer through a small column of anhydrous sodium sulfate to remove any residual water.
Visualizations
Caption: Workflow for the GC-MS analysis of this compound.
Caption: Troubleshooting decision tree for GC-MS analysis.
References
- 1. Peaks tailing-problem on fatty acid and ester analyses - Chromatography Forum [chromforum.org]
- 2. ocl-journal.org [ocl-journal.org]
- 3. Fatty Acid Methyl Ester (FAME) Analysis | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Which Column Is Best for Fatty Acid Analysis by GC? | MtoZ Biolabs [mtoz-biolabs.com]
- 14. agilent.com [agilent.com]
- 15. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 16. researchgate.net [researchgate.net]
- 17. Derivatization techniques for free fatty acids by GC [restek.com]
Validation & Comparative
A Comparative Guide: Methyl Oleate vs. Oleic Acid in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of cell culture research, the choice between fatty acids and their ester derivatives can significantly impact experimental outcomes. This guide provides an objective comparison of methyl oleate and oleic acid, two closely related monounsaturated fatty acids commonly used in in vitro studies. By examining their differential effects on cell viability, proliferation, apoptosis, and underlying signaling pathways, this document aims to equip researchers with the necessary information to make informed decisions for their specific experimental needs.
While oleic acid is a naturally occurring fatty acid and a fundamental component of cellular lipids, this compound is its methyl ester derivative. The primary physical difference lies in the carboxyl group of oleic acid being esterified with a methyl group in this compound. This seemingly minor structural alteration can lead to notable differences in their biological activities, primarily due to variations in cellular uptake, metabolism, and interaction with cellular machinery.
Comparative Efficacy: A Tabular Summary
The following table summarizes the key differences in the observed effects of this compound and oleic acid in various cell culture studies. It is important to note that the effects of both compounds can be highly cell-type and concentration-dependent.
| Parameter | This compound | Oleic Acid |
| Cell Viability/ Cytotoxicity | Generally considered less cytotoxic than oleic acid. Did not affect neuronal cell viability in one study where oleic acid induced apoptosis.[1] | Effects are dose-dependent and cell-type specific. Can be cytotoxic at higher concentrations in some cell lines, while showing no toxicity or even protective effects in others.[2][3][4] |
| Cell Proliferation | Showed antiproliferative activity against MCF-7 and HT-29 cancer cell lines. | Can either promote or inhibit cell proliferation depending on the cell type and context. For example, it has been shown to inhibit proliferation in endometrial cancer cells[5] but promote it in ovarian cancer cells.[6] |
| Apoptosis | Did not induce apoptosis in neuronal cells, in contrast to oleic acid in the same study.[1] | Has been shown to induce apoptosis in various cell types, including neuronal cells and certain cancer cells.[1][3][7] However, it can also protect against apoptosis induced by other stimuli, such as saturated fatty acids.[8][9][10] |
| Cellular Uptake and Metabolism | Readily taken up by cells.[1] It is presumed to be hydrolyzed intracellularly to oleic acid to exert its biological effects, though detailed comparative metabolic studies are limited. | Actively taken up by cells through various transport mechanisms.[11] Once inside the cell, it is incorporated into various lipid species and can be metabolized for energy. |
| Signaling Pathway Modulation | Limited direct evidence. One study suggests involvement in MAPK signaling.[1][5] | Extensively studied. Known to modulate several key signaling pathways, including the PTEN/AKT/mTOR[2][5][12][13][14][15][16][17] and MAPK pathways.[18][19] |
Detailed Experimental Protocols
To ensure reproducibility and aid in experimental design, this section details common methodologies used in studies comparing this compound and oleic acid.
Preparation of Fatty Acid Solutions
The poor aqueous solubility of free fatty acids and their esters necessitates specific preparation methods for cell culture applications. A common and effective method involves complexing them with bovine serum albumin (BSA).
Materials:
-
This compound or Oleic acid
-
Ethanol (or other suitable solvent like DMSO)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-buffered saline (PBS) or cell culture medium
Protocol:
-
Stock Solution Preparation: Dissolve this compound or oleic acid in a small volume of ethanol to create a concentrated stock solution.
-
BSA Complexation:
-
Prepare a BSA solution (e.g., 10% w/v) in PBS or serum-free cell culture medium.
-
Gently warm the BSA solution to 37°C.
-
While vortexing or stirring the BSA solution, slowly add the fatty acid stock solution dropwise to achieve the desired final concentration.
-
Continue to stir the mixture at 37°C for at least 30 minutes to allow for complete complexation.
-
-
Sterilization and Storage: Sterilize the fatty acid-BSA complex solution by passing it through a 0.22 µm filter. The solution can be stored at -20°C for future use.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of the this compound-BSA or oleic acid-BSA complexes. Include a vehicle control (BSA solution without the fatty acid).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound or oleic acid as described for the viability assay.
-
Cell Harvesting: After the treatment period, harvest the cells by trypsinization and collect both adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathways and Experimental Workflows
The differential effects of this compound and oleic acid can be attributed to their distinct interactions with cellular signaling cascades. Below are graphical representations of a key signaling pathway often modulated by oleic acid and a typical experimental workflow for comparing the two compounds.
Caption: Oleic acid can modulate the PTEN/AKT/mTOR signaling pathway.
Caption: A typical workflow for comparing cellular effects.
Discussion and Conclusion
The available evidence suggests that this compound and oleic acid, despite their structural similarity, can elicit distinct biological responses in cell culture. A key differentiator appears to be their cytotoxicity, with this compound often exhibiting a more favorable profile. This could be attributed to a slower rate of intracellular hydrolysis to the more biologically active oleic acid, effectively making this compound a pro-drug with a more controlled release of the active fatty acid.
The choice between this compound and oleic acid should be guided by the specific research question. If the goal is to study the direct and rapid effects of a monounsaturated fatty acid, oleic acid is the more appropriate choice. However, if the aim is to investigate longer-term effects or to minimize potential lipotoxicity, this compound may be a more suitable alternative.
Further research is warranted to directly compare the cellular uptake kinetics, metabolic fates, and the precise signaling pathways modulated by this compound in parallel with oleic acid across a wider range of cell types. Such studies will provide a more complete understanding of their differential biological activities and enable researchers to leverage their unique properties for more controlled and reproducible in vitro experimentation.
References
- 1. Olea europaea Suppresses Inflammation by Targeting TAK1-Mediated MAP Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose- and Time-Dependent Effects of Oleate on Mitochondrial Fusion/Fission Proteins and Cell Viability in HepG2 Cells: Comparison with Palmitate Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Anti-tumor Effect of Oleic Acid in Hepatocellular Carcinoma Cell Lines via Autophagy Reduction [frontiersin.org]
- 4. Influence of oleic acid in different solvent media on BRL 3A cell growth and viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ethyl oleate - Wikipedia [en.wikipedia.org]
- 8. Oleate inhibits hepatic autophagy through p38 mitogen-activated protein kinase (MAPK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protective Effects of Oleic Acid Against Palmitic Acid-Induced Apoptosis in Pancreatic AR42J Cells and Its Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. Fatty acid metabolism and colon cancer protection by dietary methyl donor restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. d-nb.info [d-nb.info]
- 15. Oleic Acid Exhibits Anti-Proliferative and Anti-Invasive Activities via the PTEN/AKT/mTOR Pathway in Endometrial Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of the AKT/mTOR pathway negatively regulates PTEN expression via miRNAs: Effect of Akt/mTOR inhibition on PTEN expression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Tumor lipid metabolism: a mechanistic link between diet and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CAS 112-62-9: this compound | CymitQuimica [cymitquimica.com]
A Comparative Guide to Chemical and Enzymatic Synthesis of Methyl Oleate: Purity and Yield Analysis
For researchers, scientists, and drug development professionals, the synthesis of high-purity methyl oleate is a critical step in various applications, from biodiesel production to its use as a precursor in pharmaceutical manufacturing. This guide provides an objective comparison of chemical and enzymatic synthesis routes, focusing on product purity and yield, supported by experimental data and detailed protocols.
The choice between chemical and enzymatic synthesis of this compound hinges on a trade-off between reaction speed and conditions versus catalyst cost and product purity. While chemical synthesis, typically acid-catalyzed esterification, is a well-established and rapid method, it often requires high temperatures and can lead to the formation of byproducts, complicating purification. In contrast, enzymatic synthesis, utilizing lipases, offers a greener alternative with milder reaction conditions and higher product specificity, often resulting in a purer product with simpler downstream processing.
Quantitative Comparison of Synthesis Methods
The following table summarizes the key quantitative data for both chemical and enzymatic synthesis of this compound, providing a clear comparison of their performance in terms of yield and reaction conditions.
| Parameter | Chemical Synthesis (Acid-Catalyzed) | Enzymatic Synthesis (Lipase-Catalyzed) |
| Yield | 95.7% - 99.7%[1][2] | 84% - 99%[3] |
| Purity | High, but may require extensive purification | Generally higher due to enzyme specificity[4] |
| Catalyst | Sulfuric acid, solid acid catalysts[1][2] | Immobilized lipases (e.g., Lipozyme 435)[3] |
| Reaction Temperature | 75°C - 100°C[1][2] | 35.3°C - 55°C[3][5] |
| Reaction Time | 3 - 4 hours[1][6] | 2.5 - 72 hours[3][5] |
| Molar Ratio (Methanol:Oleic Acid) | 3:1 to 15:1[1][2] | 1.5:1 to 3.33:1[3][5] |
| Key Advantages | Fast reaction times, low-cost catalyst | High purity, mild conditions, reusable catalyst |
| Key Disadvantages | Harsh conditions, potential for byproducts | Longer reaction times, higher catalyst cost |
Experimental Protocols
Detailed methodologies for the chemical and enzymatic synthesis of this compound are provided below to facilitate replication and adaptation in a laboratory setting.
Chemical Synthesis: Acid-Catalyzed Esterification
This protocol describes the synthesis of this compound from oleic acid and methanol using a solid acid catalyst.[1]
Materials:
-
Oleic acid
-
Methanol
-
Chitosan-based solid acid catalyst (CS-SO3H)
-
15 mL pressure bottle
-
Magnetic stirrer
-
Oil bath
-
Centrifuge
-
Vacuum distillation apparatus
Procedure:
-
To a 15 mL pressure bottle, add 1.00 g of oleic acid (3.5 mmol), 1.70 g of methanol (53 mmol), and 0.03 g of the CS-SO3H catalyst. This corresponds to a methanol to oleic acid molar ratio of 15:1 and a catalyst dosage of 3 wt% relative to oleic acid.
-
Place the reaction vessel in an oil bath preheated to 75°C.
-
Stir the mixture at 600 rpm for 3 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the solid catalyst from the reaction mixture by centrifugation.
-
Remove water and unreacted methanol by vacuum distillation to obtain the this compound product.
Enzymatic Synthesis: Lipase-Catalyzed Esterification
This protocol outlines the solvent-free enzymatic synthesis of this compound using an immobilized lipase.[3]
Materials:
-
Oleic acid (technical grade)
-
Methanol
-
Immobilized lipase (e.g., Lipozyme® 435)
-
Molecular sieves (3 Å)
-
Baffled Erlenmeyer flasks
-
Shaking incubator
-
Centrifuge
-
Rotary evaporator
Procedure:
-
In a 50 mL baffled Erlenmeyer flask, combine oleic acid and methanol at a molar ratio of 1:1.5.
-
Add the immobilized lipase at a dosage of 0.75 wt% of the total substrates.
-
To remove the water produced during the reaction and shift the equilibrium towards the product, add molecular sieves.
-
Incubate the reaction mixture in a shaking incubator at 55°C with agitation at 170 rpm for up to 48 hours.
-
After the reaction, centrifuge the mixture to separate the lipase and molecular sieves.
-
Evaporate the excess, unreacted methanol under vacuum using a rotary evaporator to yield the final this compound product.
Visualizing the Synthesis and Comparison
The following diagrams, generated using Graphviz, illustrate the experimental workflows and a logical comparison of the two synthesis methods.
Caption: Experimental workflows for chemical and enzymatic synthesis of this compound.
Caption: Logical comparison of chemical vs. enzymatic synthesis of this compound.
References
A Head-to-Head Battle: GC-FID vs. GC-MS for the Precise Quantification of Methyl Oleate
For researchers, scientists, and drug development professionals, the accurate quantification of methyl oleate, a key fatty acid methyl ester (FAME), is paramount. The choice of analytical technique is a critical decision point that impacts data quality and experimental outcomes. This guide provides an objective comparison of two stalwart methods in gas chromatography (GC): Flame Ionization Detection (FID) and Mass Spectrometry (MS), offering a data-driven approach to selecting the optimal platform for your analytical needs.
Gas Chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. The fundamental principle involves separating compounds in a gaseous mobile phase as they interact with a stationary phase within a capillary column. The divergence in analytical power comes at the point of detection. This guide delves into the quantitative performance of GC-FID and GC-MS, presenting experimental data to illuminate their respective strengths and weaknesses in the context of this compound quantification.
At a Glance: Key Performance Metrics
The quantitative performance of an analytical method is defined by several key parameters. The following table summarizes a comparative overview of GC-FID and GC-MS for the quantification of FAMEs, including this compound, based on data from various studies.
| Performance Metric | GC-FID | GC-MS | Key Considerations |
| Linearity (R²) | > 0.99[1] | > 0.99[2][3] | Both techniques exhibit excellent linearity over a defined concentration range. |
| Limit of Detection (LOD) | Generally in the low µg/mL to ng/mL range.[1][4] | Can achieve lower detection limits, often in the pg to low ng range, especially with Selected Ion Monitoring (SIM).[5][6] | GC-MS, particularly in SIM mode, offers superior sensitivity for trace-level analysis.[7][8] |
| Limit of Quantification (LOQ) | Typically in the µg/mL range.[1][4] | Can reach the pg to ng/mL range.[3] | Lower LOQs for GC-MS enable precise measurement of low-abundance this compound. |
| Accuracy (% Recovery) | Typically within 98-102%.[4] | Typically within 80-115%.[2][3] | Both methods can achieve high accuracy with proper calibration. |
| Precision (%RSD) | Generally < 5% for individual FAMEs.[9] | Intra-day precision typically ≤ 12% and inter-day precision ≤ 11%.[2] | GC-FID often demonstrates slightly better precision for routine analyses. |
| Selectivity | Based on retention time. Co-eluting compounds can interfere. | High selectivity based on both retention time and mass-to-charge ratio (m/z). Can distinguish co-eluting compounds.[5][10] | GC-MS provides a significant advantage in complex matrices where interferences are likely.[5][10] |
| Compound Identification | Tentative identification based on retention time comparison with standards. | Confident identification based on mass spectral fragmentation patterns, which act as a chemical fingerprint.[11] | GC-MS is the gold standard for unambiguous peak identification. |
The Experimental Arena: Protocols for Quantification
Reproducible and reliable data begins with a well-defined experimental protocol. Below are representative methodologies for the quantification of this compound using both GC-FID and GC-MS.
Sample Preparation: A Common Ground
Prior to GC analysis, lipids containing oleic acid are typically converted to their corresponding fatty acid methyl esters (FAMEs), including this compound, through a derivatization process called transesterification. A common method involves:
-
Extraction: Lipids are extracted from the sample matrix using a suitable solvent system (e.g., chloroform:methanol).
-
Transesterification: The extracted lipids are reacted with a reagent such as methanolic HCl or BF3-methanol at an elevated temperature (e.g., 80°C) to convert fatty acids to FAMEs.[12]
-
Extraction of FAMEs: The resulting FAMEs are then extracted into a non-polar solvent like hexane.[13]
-
Analysis: The hexane layer containing the FAMEs is collected for injection into the GC system.
GC-FID Protocol
-
Gas Chromatograph: Agilent 6890 N or similar.[4]
-
Column: Capillary column such as a SUPELCOWAX™ 10 (30 m x 0.53 mm I.D., 0.50 µm film thickness).
-
Injector: Split/splitless injector at 250°C.[4]
-
Oven Temperature Program: Initial temperature of 120°C for 1 min, ramped at 10°C/min to 200°C, then at 4°C/min to a final temperature of 220°C.[4]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.[12]
-
Detector: Flame Ionization Detector (FID) at 280°C.[4]
-
Quantification: Based on the peak area of this compound relative to a calibration curve constructed from certified reference standards. An internal standard (e.g., methyl heptadecanoate) is often used to improve accuracy and precision.[9]
GC-MS Protocol
-
Gas Chromatograph: Agilent 7890A or similar, coupled to a Mass Spectrometer.
-
Column: A capillary column such as an HP-INNOWax (30 m x 0.25 mm, 0.25 µm).[14]
-
Injector: Split/splitless injector at 250°C.
-
Oven Temperature Program: Initial temperature of 70°C held for 2 minutes, then ramped at 5°C/min to 240°C and held for 5 minutes.[15]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[15]
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[15]
-
Acquisition Mode: Full scan mode for qualitative analysis and peak identification, or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[7][8] In SIM mode, characteristic ions for this compound (e.g., m/z 264, 296) are monitored.
-
Temperatures: Transfer line at 240°C, ion source at 230°C, and quadrupole at 150°C.[15]
-
-
Quantification: Based on the peak area of a specific ion of this compound relative to a calibration curve. An internal standard, often a deuterated analog, can be used for the highest accuracy.
Visualizing the Workflow and Comparison
To better understand the experimental process and the key distinctions between the two techniques, the following diagrams provide a visual representation.
Caption: Experimental workflow for this compound quantification.
Caption: Comparison of GC-FID and GC-MS attributes.
Conclusion: Making the Right Choice
Both GC-FID and GC-MS are powerful and reliable techniques for the quantification of this compound. The choice between them hinges on the specific requirements of the analysis.
Choose GC-FID when:
-
High-throughput and routine analysis are required.
-
The sample matrix is relatively simple and well-characterized .
-
Cost-effectiveness is a major consideration.
-
Absolute compound confirmation is not necessary, and identification based on retention time is sufficient.
Choose GC-MS when:
-
High sensitivity and low detection limits are critical, especially for trace-level analysis.[5]
-
The sample matrix is complex and contains potential interferences .[10]
-
Unambiguous compound identification and structural confirmation are required.[11]
-
Method development requires the identification of unknown peaks.
References
- 1. scioninstruments.com [scioninstruments.com]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. Profiling of Fatty Acids Composition in Suet Oil Based on GC–EI-qMS and Chemometrics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jppres.com [jppres.com]
- 5. researchgate.net [researchgate.net]
- 6. digital.csic.es [digital.csic.es]
- 7. agilent.com [agilent.com]
- 8. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijastnet.com [ijastnet.com]
- 12. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 13. gcms.cz [gcms.cz]
- 14. agilent.com [agilent.com]
- 15. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
A Comparative Analysis of the Surfactant Properties of Methyl Oleate and Other C18 Esters
For researchers, scientists, and drug development professionals, understanding the interfacial properties of esters is crucial for various applications, from formulation development to drug delivery. This guide provides a comparative study of the surfactant properties of methyl oleate against other common C18 fatty acid methyl esters (FAMEs): methyl stearate and methyl linoleate.
Comparative Performance Data
The ability of a substance to act as a surfactant is primarily determined by its capacity to lower the surface tension of a liquid. The following table summarizes the surface tension of this compound and its C18 counterparts.
| Fatty Acid Methyl Ester | Chemical Formula | Molecular Weight ( g/mol ) | Unsaturation | Surface Tension (mN/m at 40°C) |
| Methyl Stearate | C19H38O2 | 298.5 | 0 | ~28.0[1] |
| This compound | C19H36O2 | 296.5 | 1 | ~27.5[1] |
| Methyl Linoleate | C19H34O2 | 294.5 | 2 | ~28.4[1] |
Note: The surface tension values are approximated from graphical data presented in scientific literature and are for the pure esters, not in an aqueous solution.
Analysis of Surfactant Properties
Surface Tension:
This compound, methyl stearate, and methyl linoleate all demonstrate the ability to reduce surface tension. An interesting trend observed is that increasing the degree of unsaturation from methyl stearate (saturated) to this compound (monounsaturated) results in a slight decrease in surface tension. However, a further increase in unsaturation with methyl linoleate (diunsaturated) leads to an increase in surface tension. This suggests a complex relationship between molecular packing at the interface and the presence of double bonds in the alkyl chain.
Critical Micelle Concentration (CMC) and Foaming Properties:
Simple fatty acid methyl esters like this compound, stearate, and linoleate are characterized by very low water solubility. Due to this hydrophobic nature, they do not readily form micelles in aqueous solutions in the same manner as traditional surfactants. Consequently, their critical micelle concentrations (CMCs) in water are not typically measured or reported.
Similarly, the foaming ability of these esters in water is negligible. Foam generation and stability are properties associated with surfactants that can effectively stabilize the air-water interface, a role for which these simple esters are not well-suited due to their limited water solubility.
However, it is important to note that these esters can be chemically modified to produce effective surfactants. For example, sulfonation of fatty acid methyl esters (MES) results in anionic surfactants with measurable CMCs and significant foaming capabilities. For instance, surfactants derived from oleic acid have been shown to have lower CMC values compared to those derived from stearic acid, indicating greater efficiency in forming micelles. The presence of a double bond in the oleic acid-derived surfactant is thought to contribute to this enhanced performance.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible measurement of surfactant properties. Below are the standard experimental protocols for determining surface tension, critical micelle concentration, and foaming ability.
Surface Tension Measurement (Du Noüy Ring Method)
This method measures the force required to detach a platinum-iridium ring from the surface of a liquid.
Apparatus:
-
Tensiometer (e.g., Krüss K6)
-
Platinum-iridium ring
-
Glass vessel
-
Temperature control unit
Procedure:
-
Clean the platinum-iridium ring thoroughly with a solvent (e.g., ethanol or acetone) and then by flaming to red heat to remove any organic contaminants.
-
Calibrate the tensiometer using a substance with a known surface tension, typically pure water.
-
Place the liquid sample in the glass vessel and allow it to reach thermal equilibrium at the desired temperature.
-
Immerse the ring into the liquid.
-
Slowly raise the ring towards the surface.
-
As the ring is pulled through the surface, a liquid lamella is formed.
-
The force required to detach the ring from the surface is measured by the tensiometer.
-
The surface tension is calculated from this force, taking into account the dimensions of the ring and a correction factor.
Critical Micelle Concentration (CMC) Determination (Conductivity Method)
This method is suitable for ionic surfactants and relies on the change in the electrical conductivity of a solution as micelles are formed.
Apparatus:
-
Conductivity meter with a probe
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
Procedure:
-
Prepare a stock solution of the surfactant at a concentration well above its expected CMC.
-
Place a known volume of deionized water in the beaker with a magnetic stir bar and measure its initial conductivity.
-
Titrate the water with the surfactant stock solution, adding small, precise increments.
-
After each addition, allow the solution to stabilize and record the conductivity.
-
Continue the titration well past the expected CMC.
-
Plot the conductivity as a function of the surfactant concentration.
-
The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.
Foaming Properties Assessment (Ross-Miles Method)
This is a standardized method to evaluate the foaming capacity and stability of a surfactant solution.
Apparatus:
-
Ross-Miles foam tube (a jacketed glass column with a specified height and diameter)
-
Pipette with a specified orifice
-
Thermostatic water bath
Procedure:
-
Prepare a solution of the surfactant at a specific concentration and temperature.
-
Pour 200 mL of the surfactant solution into the Ross-Miles foam tube.
-
Pipette 50 mL of the same solution into the pipette and position it at the top of the foam tube.
-
Allow the solution from the pipette to fall from a specified height (90 cm) into the solution in the tube, generating foam.
-
Measure the initial height of the foam column immediately after all the solution has been added.
-
Record the foam height again at specified time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.
References
Unveiling the-Oxidative Stability-of Methyl Oleate Versus Saturated Fatty Acid Methyl Esters
A Comparative Guide for Researchers and Drug Development Professionals
The oxidative stability of fatty acid methyl esters (FAMEs) is a critical parameter influencing their suitability in a range of applications, from biofuels to pharmaceutical excipients. This guide provides an objective comparison of the oxidative stability of methyl oleate, a monounsaturated FAME, with its saturated counterparts like methyl stearate and methyl palmitate. Understanding these differences is paramount for formulation development, ensuring product efficacy, and defining shelf-life.
The Chemical Basis of Oxidative Instability
The susceptibility of a FAME to oxidation is fundamentally dictated by its chemical structure. This compound possesses a single carbon-carbon double bond (C=C) in its alkyl chain. This double bond, and more specifically the allylic hydrogens adjacent to it, are prone to attack by free radicals, initiating a cascade of oxidative reactions.[1][2] This process leads to the formation of primary oxidation products like hydroperoxides, which subsequently decompose into a variety of secondary oxidation products, including aldehydes and ketones. These secondary products can cause undesirable changes in the physical and chemical properties of the material.
In contrast, saturated fatty acid methyl esters, such as methyl stearate and methyl palmitate, lack these vulnerable double bonds.[3] Their hydrocarbon chains consist entirely of single bonds, which are significantly more stable and less reactive towards oxygen. This inherent structural stability makes them highly resistant to autoxidation.
The logical relationship between the degree of unsaturation and oxidative stability is illustrated below.
Quantitative Comparison of Oxidative Stability
The difference in oxidative stability can be quantified using accelerated aging tests. The Rancimat method is a widely accepted standard for this purpose, measuring the induction period (IP) or Oil Stability Index (OSI). A longer induction period signifies greater stability.
| Fatty Acid Methyl Ester (FAME) | Type | Degree of Unsaturation | Induction Period (Hours) |
| Methyl Stearate (C18:0) | Saturated | 0 | 248 |
| This compound (C18:1) | Monounsaturated | 1 | Significantly < 248* |
| Methyl Linoleate (C18:2) | Polyunsaturated | 2 | 0.12 |
Specific induction period data for pure this compound was not found in the provided search results, but it is well-established to be significantly lower than saturated FAMEs and higher than polyunsaturated FAMEs like methyl linoleate.
As the data indicates, the presence of even one double bond in this compound dramatically reduces its oxidative stability compared to the fully saturated methyl stearate. The stability decreases even more drastically with a higher degree of unsaturation, as seen with methyl linoleate.
Experimental Protocols
Accurate assessment of oxidative stability relies on standardized experimental methods. Below are summaries of the key protocols used to generate the comparative data.
1. Rancimat Method (EN 14112 / EN 15751)
The Rancimat method is an accelerated oxidation test that determines the induction period of fats and oils.[4][5]
-
Principle: A stream of purified air is passed through a FAME sample held at a constant, elevated temperature (e.g., 110 °C).[5] The airflow carries volatile organic acids, which are secondary oxidation products, into a measuring vessel containing deionized water. The instrument continuously monitors the conductivity of this water. The induction period is the time elapsed until a rapid increase in conductivity is detected, signifying the formation of these acidic byproducts.[4]
-
Apparatus: A Rancimat instrument, consisting of a heating block for the reaction vessels and a measuring unit for conductivity.[4]
-
Procedure:
-
A precise amount of the FAME sample (typically 3 g) is weighed into a reaction vessel.
-
The vessel is placed in the heating block, and the air supply and conductivity measurement are initiated.
-
The test runs until the endpoint (rapid conductivity increase) is automatically detected by the instrument's software.
-
The result is reported as the induction period in hours.
-
2. Peroxide Value (PV) (AOCS Official Method Cd 8-53 / EN ISO 3960)
The Peroxide Value quantifies the concentration of hydroperoxides, which are the primary products of lipid oxidation.[6]
-
Principle: The FAME sample is dissolved in a mixture of acetic acid and an organic solvent (e.g., chloroform or isooctane). Saturated potassium iodide is added, which reacts with the hydroperoxides to liberate iodine. The amount of liberated iodine is then determined by titration with a standardized sodium thiosulfate solution.[6][7]
-
Procedure:
-
A known weight of the FAME sample is dissolved in the solvent mixture.
-
A saturated solution of potassium iodide is added, and the mixture is allowed to react in the dark for a short period.
-
Distilled water is added, and the liberated iodine is titrated with sodium thiosulfate solution until the yellow color almost disappears.
-
A starch indicator is added, which turns the solution blue-black.
-
The titration is continued until the blue color disappears completely.
-
The peroxide value is calculated and typically expressed in milliequivalents of active oxygen per kilogram of sample (meq/kg).[6]
-
3. p-Anisidine Value (AnV) (AOCS Official Method Cd 18-90)
The p-Anisidine Value is a measure of the secondary oxidation products, primarily aldehydes (like 2-alkenals and 2,4-dienals).[8][9]
-
Principle: This spectrophotometric method is based on the reaction of aldehydic compounds in the FAME sample with p-anisidine reagent in a solvent like isooctane. The reaction produces a yellowish-colored product, and the intensity of this color is measured by its absorbance at 350 nm.[9]
-
Procedure:
-
The absorbance of the FAME sample dissolved in isooctane is measured (this accounts for any existing color).
-
The p-anisidine reagent is added to the solution, and it is allowed to react for a specified time.
-
The absorbance of the reacted solution is measured again at 350 nm.
-
The p-anisidine value is calculated from the difference in absorbance readings.
-
Conclusion
The experimental evidence unequivocally demonstrates that saturated fatty acid methyl esters exhibit far superior oxidative stability compared to their unsaturated counterpart, this compound. This difference is a direct consequence of their chemical structures; the absence of reactive double bonds in saturated FAMEs prevents the initiation of autoxidation. For applications where long-term stability and resistance to degradation are critical, such as in drug formulations or as archival standards, saturated FAMEs are the preferred choice. Conversely, while this compound is more prone to oxidation, its different physical properties (e.g., lower melting point) may be required for specific applications, necessitating the potential inclusion of antioxidants to ensure stability.
References
- 1. best-research.eu [best-research.eu]
- 2. Oleic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. metrohm.com [metrohm.com]
- 5. kemitek.org [kemitek.org]
- 6. Peroxide value - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Anisidine value as a measurement of the latent damage of fats | Grasas y Aceites [grasasyaceites.revistas.csic.es]
- 9. cdrfoodlab.com [cdrfoodlab.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
